Z-VEID-AFC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVAAZFKVRJQQH-UXAYAQJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44F3N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Z-VEID-AFC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of Z-VEID-AFC, a crucial tool in the study of apoptosis. This document details the biochemical basis of its function, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of this compound
This compound, or Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin, is a synthetic fluorogenic substrate specifically designed to measure the activity of caspase-6, a key executioner caspase in the apoptotic cascade.[1][2] The core of its mechanism lies in the highly specific recognition and cleavage of its peptide sequence by active caspase-6.
The tetrapeptide sequence, Val-Glu-Ile-Asp (VEID), mimics the cleavage site in lamin A, a natural substrate of caspase-6.[3] This sequence is covalently linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact, uncleaved state, the this compound molecule exhibits minimal fluorescence. However, upon the proteolytic cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-6, the AFC fluorophore is liberated.[4] The free AFC molecule, when excited by light at a wavelength of approximately 400 nm, emits a strong fluorescent signal at around 505 nm.[4][5] The intensity of this emitted fluorescence is directly proportional to the enzymatic activity of caspase-6 in the sample, allowing for sensitive and quantitative measurements.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data associated with this compound and its interaction with caspases.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₄₄F₃N₅O₁₂ | [1] |
| Molecular Weight | 819.78 g/mol | [1] |
| Excitation Wavelength (cleaved AFC) | ~400 nm | [4][5] |
| Emission Wavelength (cleaved AFC) | ~505 nm | [4][5] |
| Solubility | DMSO | [1] |
Table 2: Kinetic Parameters of Caspase Substrates
| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Ac-VEID-AFC | Caspase-6 | 30.9 ± 2.2 | 4.3 ± 0.12 | 139,200 | [4] |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | [6] |
| Ac-DEVD-AMC | Caspase-3 | 10.3 | 0.58 | 56,311 | [6] |
| Ac-DEVD-AMC | Caspase-7 | 13.9 | 0.45 | 32,374 | [6] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000 | [6] |
Note: Kinetic parameters can vary depending on assay conditions. Data from different sources are presented for comparative purposes.
Experimental Protocols
Detailed Methodology for Caspase-6 Activity Assay using this compound
This protocol outlines the steps for measuring caspase-6 activity in cell lysates using the fluorogenic substrate this compound in a 96-well plate format.
A. Reagent Preparation
-
Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT. Prepare fresh before use and keep on ice.[4]
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% Glycerol. Prepare fresh before use and keep on ice.
-
This compound Substrate (1 mM Stock): Reconstitute lyophilized this compound in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
AFC Standard (1 mM Stock): Prepare a stock solution of free 7-amino-4-trifluoromethylcoumarin in DMSO. Aliquot and store at -20°C.
B. Sample Preparation (Cell Lysates)
-
Culture cells to the desired density and induce apoptosis using the chosen experimental treatment (e.g., staurosporine, TNF-α). Include an untreated control group.
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 x 10⁶ cells).
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard method such as the BCA assay.
C. Assay Procedure
-
Prepare a 2X Substrate Working Solution by diluting the 1 mM this compound stock to 100 µM in the 2X Reaction Buffer.
-
In a black, flat-bottom 96-well plate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well to 50 µL with 1X Reaction Buffer.
-
Include the following controls:
-
Blank: 50 µL of Cell Lysis Buffer without lysate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control (Optional): Lysate from cells treated with a known apoptosis inducer.
-
Inhibitor Control (Optional): Pre-incubate lysate from apoptotic cells with a caspase-6 inhibitor (e.g., Ac-VEID-CHO) for 10-15 minutes at 37°C before adding the substrate.
-
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to each well, bringing the final volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically with excitation at ~400 nm and emission at ~505 nm. Record readings every 5-10 minutes for 1-2 hours.
D. Data Analysis
-
AFC Standard Curve: Prepare a serial dilution of the AFC standard in 1X Reaction Buffer to generate a standard curve (e.g., 0 to 50 µM). Measure the fluorescence of the standards. Plot fluorescence intensity versus AFC concentration and perform a linear regression to determine the slope.
-
Calculate Caspase-6 Activity:
-
For each sample, determine the rate of reaction (ΔFluorescence/ΔTime) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rate of each sample.
-
Convert the rate of fluorescence change to the rate of AFC production (e.g., in pmol/min) using the slope from the AFC standard curve.
-
Normalize the caspase activity to the amount of protein in each lysate (e.g., pmol/min/mg of protein).
-
-
The fold-increase in caspase-6 activity can be calculated by dividing the normalized activity of the treated sample by the normalized activity of the untreated control.
Mandatory Visualizations
Signaling Pathway
Caption: Caspase-6 activation pathway in apoptosis.
Experimental Workflow
Caption: Workflow for measuring caspase-6 activity.
Logical Relationship of the Assay
Caption: Logical flow of the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
Z-VEID-AFC: A Technical Guide for the Fluorogenic Assessment of Caspase-6 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-6, a member of the cysteine-aspartic protease family, is a critical executioner caspase involved in the apoptotic signaling cascade. Its dysregulation has been implicated in various neurodegenerative diseases, including Huntington's and Alzheimer's disease, making it a significant therapeutic target. The fluorogenic substrate Z-VEID-AFC provides a sensitive and specific tool for the quantitative measurement of caspase-6 activity. This technical guide offers an in-depth overview of the this compound substrate, including its mechanism of action, biochemical properties, and detailed protocols for its application in research and drug discovery.
Introduction to Caspase-6 and the this compound Substrate
Caspases are a family of proteases that play a central role in the initiation and execution phases of apoptosis.[1] Caspase-6 is classified as an executioner caspase, responsible for the cleavage of key cellular proteins, ultimately leading to the dismantling of the cell.[2] It is activated by initiator caspases, such as caspase-8 and -9, in response to pro-apoptotic signals.[3] Key substrates of caspase-6 include nuclear lamins, such as Lamin A, and the huntingtin protein.[2][4]
The this compound substrate is a synthetic tetrapeptide, Val-Glu-Ile-Asp, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VEID sequence is derived from the cleavage site of the natural caspase-6 substrate, Lamin A.[4][5] In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-6 at the aspartate residue, free AFC is released, which emits a strong fluorescent signal. This fluorescence is directly proportional to the enzymatic activity of caspase-6, allowing for its precise quantification.[6][7] A closely related substrate, Ac-VEID-AFC, which has an acetyl group instead of a benzyloxycarbonyl group, is also commonly used and exhibits similar properties.
Quantitative Data
The following tables summarize the key quantitative parameters of the Ac-VEID-AFC substrate and its interaction with caspase-6.
Table 1: Physicochemical and Fluorescence Properties of Ac-VEID-AFC
| Parameter | Value | Reference(s) |
| Molecular Formula | C30H37F3N6O9 | N/A |
| Excitation Maximum (Ex) | ~400 nm | [8][9] |
| Emission Maximum (Em) | ~505 nm | [8][9] |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | [7] |
Table 2: Kinetic Parameters for Caspase-6 and Related Substrates
| Substrate | Caspase | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Ac-VEID-AFC | Caspase-6 | 30 | - | 168,000 | [5] |
| Ac-VEID-AFC | Caspase-6 | 468 | - | - | [6] |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | [6] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000 | [6] |
| Ac-DEVD-AMC | Caspase-3 | 10.3 | 0.58 | 56,311 | [6] |
| Ac-DEVD-AMC* | Caspase-7 | 13.9 | 0.45 | 32,374 | [6] |
*Note: AMC (7-amino-4-methylcoumarin) is another commonly used fluorophore with different spectral properties (Ex: ~360-380 nm, Em: ~440-460 nm). Kinetic parameters can vary depending on assay conditions. Data for the natural substrate Lamin A and the preferred caspase-3/7 substrate Ac-DEVD-AMC are provided for comparison of specificity and efficiency. The higher k_cat/K_m value for Lamin A indicates it is a more efficient substrate for caspase-6.[6]
Experimental Protocols
This section provides a detailed methodology for a standard caspase-6 activity assay in cell lysates using the Ac-VEID-AFC substrate.
Materials and Reagents
-
Cell Lysates: Prepared from control and experimentally treated cells.
-
Ac-VEID-AFC Substrate: Typically a 1 mM stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.[8]
-
Dithiothreitol (DTT): 1 M stock solution. Add fresh to the assay buffer to a final concentration of 10 mM before use.[8]
-
96-well black microplate: For fluorescence measurements to minimize light scatter.
-
Fluorometric microplate reader: Capable of excitation at ~400 nm and emission at ~505 nm.
-
Recombinant active caspase-6 (optional): As a positive control.
-
Caspase-6 inhibitor (e.g., Z-VEID-FMK): As a negative control to confirm specificity.[2]
Assay Procedure
-
Preparation of Cell Lysates: a. Induce apoptosis in the desired cell line using an appropriate stimulus. Include a non-induced control group. b. Harvest cells and wash once with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., the assay buffer supplemented with protease inhibitors) on ice for 15-30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the cytosolic proteins. f. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase-6 Activity Assay: a. In a 96-well black microplate, add 50-100 µg of protein lysate to each well. b. For positive controls, add a known amount of active recombinant caspase-6. c. For negative controls, pre-incubate the lysate with a caspase-6 inhibitor for 10-15 minutes before adding the substrate. d. Adjust the volume in all wells to 50 µL with assay buffer. e. Prepare a 2X substrate reaction mix by diluting the Ac-VEID-AFC stock solution to 200 µM in assay buffer.[8] f. Initiate the reaction by adding 50 µL of the 2X substrate reaction mix to each well, resulting in a final substrate concentration of 100 µM.[8] g. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. h. Measure the fluorescence intensity every 5 minutes for 1-2 hours, with excitation at 400 nm and emission at 505 nm.[8]
Data Analysis
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the reaction velocity (V) from the initial linear portion of the curve (ΔRFU/min).
-
To quantify the specific activity, create a standard curve using free AFC of known concentrations.
-
Convert the reaction velocity from ΔRFU/min to pmol AFC released/min using the standard curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg of protein).
-
The fold-increase in caspase-6 activity can be determined by comparing the activity of the treated samples to the untreated controls.
Visualizations
Caspase-6 Signaling Pathway
The following diagram illustrates the central role of caspase-6 as an executioner caspase in the apoptotic pathway.
Caption: Caspase-6 activation cascade in apoptosis.
Experimental Workflow for Caspase-6 Activity Assay
The diagram below outlines the key steps in the experimental workflow for measuring caspase-6 activity.
Caption: Workflow for a fluorometric caspase-6 activity assay.
Conclusion
The this compound substrate and its acetylated counterpart, Ac-VEID-AFC, are invaluable tools for the sensitive and quantitative measurement of caspase-6 activity. A thorough understanding of its biochemical properties and the implementation of robust experimental protocols, as outlined in this guide, are essential for obtaining accurate and reproducible data. While VEID-based substrates are powerful, it is crucial to consider their potential cross-reactivity with other caspases, particularly in complex biological samples.[6] For enhanced specificity, especially in the context of apoptosis where multiple executioner caspases are active, complementing these assays with methods that detect the cleavage of natural substrates like Lamin A is recommended.[6] The continued application of these tools will undoubtedly further our understanding of the role of caspase-6 in health and disease and aid in the development of novel therapeutics.
References
- 1. adooq.com [adooq.com]
- 2. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. cephamls.com [cephamls.com]
- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
Introduction: The Role of Caspase-6 and the Utility of Z-VEID-AFC
An In-depth Technical Guide on Z-VEID-AFC and its Application in Neurodegenerative Disease Research
Caspases, a family of cysteine-aspartic proteases, are central players in the cellular processes of apoptosis (programmed cell death) and inflammation.[1] Within this family, Caspase-6 (Casp6) is classified as an executioner caspase, responsible for cleaving specific cellular substrates to dismantle the cell. Growing evidence implicates the aberrant activation of Caspase-6 as an early and critical event in the pathophysiology of several neurodegenerative disorders, including Alzheimer's Disease (AD), Huntington's Disease (HD), and Parkinson's Disease (PD).[1][2][3] Unlike other executioner caspases such as Caspase-3, Caspase-6 activation is often associated with neurodegenerative processes rather than classic apoptotic cell death.[4][5]
This has positioned Caspase-6 as a significant therapeutic target and a key biomarker for disease progression. To investigate its role, researchers rely on precise tools to measure its enzymatic activity. This compound is a fluorogenic substrate designed specifically for this purpose.[6][7][8] It consists of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which mimics the Caspase-6 cleavage site in one of its key natural substrates, Lamin A, conjugated to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC).[9][10] Cleavage of this substrate by active Caspase-6 releases the AFC fluorophore, resulting in a quantifiable fluorescent signal that is directly proportional to enzyme activity.[6][7][8][11]
This guide provides a technical overview of this compound, its mechanism, and its application in neurodegenerative disease research, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action of this compound
The functionality of this compound is based on the principle of fluorescence resonance energy transfer (FRET). In the intact molecule, the AFC fluorophore is quenched. When active Caspase-6 recognizes and cleaves the peptide bond after the aspartate residue in the VEID sequence, the free AFC is liberated. This free AFC, when excited by light at approximately 400 nm, emits a strong fluorescent signal at around 505 nm.[6][8][11] This blue-to-green shift in fluorescence provides a robust and sensitive method for quantifying Caspase-6 activity in real-time.[6]
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of Apoptosis and its Role in Parkinson’s Disease | Exon Publications [exonpublications.com]
- 4. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-6 Activation in Familial Alzheimer Disease Brains Carrying Amyloid Precursor Protein, Presenilin I or Presenilin II Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-6 Substrate III, Fluorogenic A fluorogenic substrate for caspase-6 (Mch2). | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (trifluoroacetate salt) | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
The Core Principle of Fluorogenic Caspase Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles, applications, and methodologies associated with fluorogenic caspase substrates. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and other cellular processes. The ability to accurately measure caspase activity is a critical tool in a multitude of research areas, including cancer biology, neurodegenerative diseases, and immunology. Fluorogenic substrates offer a sensitive and quantitative method for real-time measurement of caspase activity, rendering them indispensable for both basic research and drug discovery.
Fundamental Principles of Fluorogenic Caspase Substrates
The central concept behind fluorogenic caspase substrates lies in the phenomenon of Förster Resonance Energy Transfer (FRET) and its disruption by enzymatic cleavage. These substrates are meticulously designed synthetic peptides that mimic the natural cleavage sites recognized by specific caspases.[1]
A typical fluorogenic caspase substrate consists of:
-
A specific tetrapeptide recognition sequence that is targeted by a particular caspase or a group of caspases.
-
A fluorophore (a fluorescent molecule) attached to one end of the peptide.
-
A quencher molecule attached to the other end of the peptide.
In the intact substrate, the fluorophore and the quencher are in close proximity. This proximity allows for FRET to occur, where the energy from the excited fluorophore is non-radiatively transferred to the quencher.[2] This energy transfer prevents the fluorophore from emitting light, effectively "quenching" its fluorescence.[1]
When an active caspase recognizes and cleaves its specific amino acid sequence within the substrate, the fluorophore is liberated from the quencher.[1] This separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity that is directly proportional to the caspase activity in the sample.[1]
The design of these substrates is paramount for their specificity and sensitivity. The peptide sequence is tailored for preferential recognition and cleavage by specific caspases.[1] For instance, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a well-established substrate for the executioner caspases-3 and -7.[3]
Quantitative Data of Common Fluorogenic Caspase Substrates
The selection of a fluorogenic substrate depends on the specific caspase of interest and the experimental setup, particularly the excitation and emission wavelengths compatible with the available instrumentation.
| Peptide Sequence | Primary Target Caspase(s) | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | AMC | 360-380 | 440-460 | 10[4] |
| Ac-DEVD-AFC | Caspase-3, Caspase-7 | AFC | 400 | 505 | N/A |
| (Z-DEVD)₂-R110 | Caspase-3, Caspase-7 | R110 | 496 | 520 | N/A |
| Ac-IETD-AFC | Caspase-8 | AFC | 400 | 505 | N/A |
| Ac-LEHD-AMC | Caspase-9 | AMC | 341-380 | 441-460 | N/A |
| Ac-LEHD-AFC | Caspase-9 | AFC | 400 | 505 | N/A |
| Ac-WEHD-AMC | Caspase-1, Caspase-4, Caspase-5 | AMC | 360-380 | 440-460 | 15 ± 2[5] |
| Ac-YVAD-AMC | Caspase-1 | AMC | 360-380 | 440-460 | N/A |
| Ac-VEID-AMC | Caspase-6 | AMC | 360-380 | 440-460 | N/A |
Signaling Pathways and Experimental Workflow Visualization
Mechanism of Fluorogenic Caspase Substrate Cleavage
Caption: Enzymatic cleavage of a fluorogenic substrate by an active caspase.
Extrinsic (Death Receptor) Apoptosis Pathway
Caption: The death receptor-mediated extrinsic pathway of apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: The mitochondrial-mediated intrinsic pathway of apoptosis.
Experimental Protocols for Fluorometric Caspase Activity Assays
The following provides a generalized methodology for a fluorometric caspase activity assay in a 96-well plate format. Specific details may vary depending on the commercial kit and cell type used.
Reagent Preparation
-
Lysis Buffer: A common lysis buffer composition is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA. Store at 4°C and add DTT fresh before use.[7]
-
2X Reaction Buffer: Typically contains 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, and 20% Glycerol. Store at 4°C and add DTT fresh before use.[7]
-
Fluorogenic Caspase Substrate (e.g., Ac-DEVD-AMC): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light.[4][8]
-
Caspase Inhibitor (e.g., Ac-DEVD-CHO): Used as a negative control to confirm that the measured fluorescence is due to specific caspase activity. Reconstitute in DMSO.[9]
Sample Preparation
For Adherent Cells:
-
Seed cells in a multi-well plate at an optimal density and allow them to adhere overnight.[5]
-
Treat cells with the desired apoptosis-inducing agent and appropriate vehicle controls. Include untreated cells as a negative control.[5]
-
After treatment, carefully remove the supernatant.
-
Wash the cells with ice-cold PBS.[10]
-
Add cold Lysis Buffer to each well (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 15-20 minutes.[7][10]
-
Centrifuge the plate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled plate.[11]
For Suspension Cells:
-
Treat cells in suspension with the desired apoptosis-inducing agent.
-
Centrifuge the cells (e.g., at 2,000 rpm for 5 minutes) and discard the supernatant.[10]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.[10]
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 15-20 minutes.[10]
-
Centrifuge at high speed (e.g., 12,000-16,000 x g) for 15 minutes at 4°C.[7][10]
-
Transfer the supernatant to a new, pre-chilled tube or plate.[11]
For Tissue Homogenates:
-
Harvest tissue and homogenize using a Dounce homogenizer in cold Lysis Buffer.[12]
-
Centrifuge the homogenate at high speed to pellet insoluble material.
-
Collect the supernatant for the assay.
Assay Execution (96-well plate format)
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA).[7]
-
In a black, flat-bottom 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Lysis Buffer.[7][13]
-
Controls:
-
Blank: 50 µL Lysis Buffer without lysate.
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase inhibitor (e.g., 1 µL of 1 mM Z-DEVD-CHO for 10 minutes at room temperature).[7]
-
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will typically need 50 µL of 2X Reaction Buffer and 5 µL of the fluorogenic substrate stock solution (final concentration of substrate is usually in the low micromolar range).[7][13]
-
Add 55 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][13]
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.[7][13]
Data Analysis
-
Subtract the fluorescence reading of the blank from all sample readings.[7]
-
The caspase activity is proportional to the fluorescence intensity.
-
Calculate the fold-increase in activity by dividing the fluorescence of the treated samples by the fluorescence of the untreated control.[7]
-
For kinetic assays, the rate of the reaction (change in fluorescence over time) can be calculated from the linear portion of the curve.[14]
Conclusion
Fluorogenic caspase substrates are powerful and versatile tools for the quantitative and real-time analysis of apoptosis.[1] Their specificity, sensitivity, and adaptability to high-throughput screening formats have made them indispensable in basic research and drug development. A thorough understanding of their mechanism of action, substrate design principles, and the underlying caspase signaling pathways is crucial for their effective application and the accurate interpretation of experimental results. By leveraging these advanced reagents, researchers can continue to unravel the complexities of programmed cell death and develop novel therapeutic strategies targeting this fundamental biological process.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mpbio.com [mpbio.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ac-iepd-afc.com [ac-iepd-afc.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Z-VEID-AFC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorogenic caspase-6 substrate, Z-VEID-AFC. It is intended for researchers, scientists, and professionals in drug development who are investigating apoptosis and the specific role of caspase-6. This guide covers the core product information, handling procedures, experimental protocols, and the relevant biological pathways.
Core Product Information: this compound
This compound (Carbobenzoxy-Valyl-Glutamyl-Isoleucyl-Aspartic acid fluoromethyl coumarin) is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-6 activity. The VEID sequence is derived from the cleavage site in lamin A/C, a key physiological substrate of caspase-6.[1][2] Upon cleavage by active caspase-6, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The resulting fluorescence can be measured to quantify caspase-6 activity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₈H₄₄F₃N₅O₁₂ |
| Molecular Weight | 819.78 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and DMF (e.g., up to 20 mM) |
| Excitation Wavelength | ~400 nm[3][4] |
| Emission Wavelength | ~505 nm[3][4] |
| Storage | Store at -20°C, protected from light and moisture. |
Kinetic Parameters for Caspase-6
The following table summarizes the kinetic constants for the interaction of this compound and the related substrate Ac-VEID-AMC with caspase-6. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Kₘ value signifies greater catalytic efficiency.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-VEID-AMC | 16.7 | 0.29 | 17,365 | [5] |
| Ac-VEID-AFC | 468 | - | - | [5] |
Note: Kinetic parameters can vary depending on assay conditions.
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and performance.
-
Reconstitution: Prepare a stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C, protected from light. When stored correctly, the stock solution is stable for several months.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer immediately before use.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Caspase-6 Activity Assay
This protocol is designed to measure the activity of purified caspase-6 or caspase-6 in cell lysates.
Materials:
-
Purified active caspase-6 or cell lysate containing active caspase-6
-
This compound stock solution (in DMSO)
-
Caspase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[3]
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Caspase Assay Buffer and add DTT fresh just before use.
-
Prepare Samples: Dilute the purified caspase-6 or cell lysate to the desired concentration in ice-cold Caspase Assay Buffer.
-
Set up the Reaction: In a black 96-well plate, add the diluted enzyme or cell lysate to each well. Include a blank control with only the assay buffer.
-
Initiate the Reaction: Add the this compound substrate to each well to a final concentration of 50-100 µM.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3]
-
Data Analysis: Calculate the rate of AFC release by determining the change in fluorescence over time. The activity can be quantified by comparing the results to a standard curve of free AFC.
Cell-Based Caspase-6 Activity Assay in Apoptotic Cells
This protocol measures caspase-6 activity in intact cells undergoing apoptosis.
Materials:
-
Cells in culture
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT)[6]
-
This compound stock solution (in DMSO)
-
Caspase Assay Buffer
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
Harvest Cells: Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Prepare Cell Lysates: Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[2]
-
Determine Protein Concentration: Measure the protein concentration of the supernatant (cell lysate) using a standard method (e.g., BCA assay).
-
Perform Caspase-6 Assay: Follow the In Vitro Caspase-6 Activity Assay protocol (section 3.1) using the prepared cell lysates. Normalize the caspase-6 activity to the protein concentration of each sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving caspase-6 and a typical experimental workflow for using this compound.
Caspase-6 Activation in Apoptosis
Caption: Caspase-6 activation cascade in apoptosis.
Experimental Workflow for Measuring Caspase-6 Activity
Caption: A typical experimental workflow for a caspase-6 activity assay.
Caspase-6 Inhibitors
For studies requiring the inhibition of caspase-6 activity, several inhibitors are commercially available. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
| Inhibitor | Type | IC₅₀ for Caspase-6 |
| Ac-VEID-CHO | Reversible, competitive | Varies by assay conditions |
| Z-VEID-FMK | Irreversible, covalent | Potent inhibitor |
| Z-VAD-FMK | Pan-caspase inhibitor | Potent inhibitor of multiple caspases[7] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and should be determined empirically.
Conclusion
This compound is a valuable tool for the specific and sensitive measurement of caspase-6 activity. A thorough understanding of its properties, proper handling, and the implementation of robust experimental protocols are essential for obtaining accurate and reproducible data. This guide provides the foundational information required for researchers to effectively utilize this compound in their investigations of apoptosis, neurodegenerative diseases, and other cellular processes involving caspase-6.
References
- 1. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cephamls.com [cephamls.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Dynamics of Cellular Demolition: An In-depth Guide to Caspase Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Caspases, a family of cysteine-aspartic proteases, are central executioners in the highly regulated process of apoptosis, or programmed cell death. A thorough understanding of their enzymatic kinetics is paramount for researchers in the fields of cell biology, oncology, and neurodegenerative diseases, as well as for professionals engaged in the discovery and development of novel therapeutics that modulate apoptotic pathways. This technical guide provides a comprehensive overview of caspase enzyme kinetics, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Concepts in Caspase Kinetics
Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. They are broadly categorized into two groups based on their position in this cascade: initiator caspases and executioner caspases.
-
Initiator Caspases (e.g., Caspase-2, -8, -9, -10) are activated upstream in response to specific cellular signals. Their activation is often mediated by "induced proximity," where adaptor proteins bring multiple procaspase molecules close together, facilitating their dimerization and auto-activation.[1]
-
Executioner Caspases (e.g., Caspase-3, -6, -7), also known as effector caspases, are activated by initiator caspases through proteolytic cleavage.[2] Once activated, they are responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
The enzymatic activity of caspases is exquisitely specific, with an absolute requirement for an aspartic acid residue at the P1 position of their substrates.[3] However, the amino acid residues at the P4 to P1' positions also play a crucial role in determining substrate recognition and the rate of cleavage, conferring a layer of specificity among different caspases.[4]
Quantitative Analysis of Caspase Kinetics
The efficiency of a caspase in cleaving a particular substrate is quantified by its kinetic parameters: the Michaelis constant (K_m) and the catalytic rate constant (k_cat).
-
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate.
-
k_cat (Catalytic Rate Constant): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
-
k_cat/K_m (Catalytic Efficiency): This ratio is a measure of the overall efficiency of the enzyme. It reflects both the binding affinity and the catalytic activity. A higher k_cat/K_m value signifies a more efficient enzyme-substrate interaction.
The following tables summarize the kinetic parameters for several key caspases with commonly used synthetic fluorogenic or chromogenic substrates. These substrates are invaluable tools for in vitro characterization of caspase activity.
Table 1: Kinetic Parameters of Human Executioner Caspases for Synthetic Substrates
| Caspase | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 0.9 | 9.6 | 1.07 x 10⁷ |
| (DEVD)₂R110 | 0.9 | 9.6 | 1.07 x 10⁷ | |
| Caspase-6 | Ac-VEID-AFC | 8 | 0.11 | 1.38 x 10⁴ |
| (VEID)₂R110 | 8 | 0.11 | 1.38 x 10⁴ | |
| Lamin A (protein) | 0.007 | 0.0012 | 1.71 x 10⁵ | |
| Caspase-7 | Ac-DEVD-AMC | 2.8 | 58 | 2.07 x 10⁷ |
| (DEVD)₂R110 | 2.8 | 58 | 2.07 x 10⁷ |
Data compiled from multiple sources.[5][6] Note that kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Table 2: Kinetic Parameters of Human Initiator Caspases for Synthetic Substrates
| Caspase | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Caspase-8 | Ac-IETD-pNA | - | - | - |
| Caspase-9 | Ac-LEHD-AFC | 465.7 ± 118.4 | - | 3.3 x 10³ |
| pro-Caspase-3 (protein) | 0.139 ± 0.023 | - | - |
Kinetic data for initiator caspases with synthetic substrates is less commonly reported due to their lower intrinsic activity compared to executioner caspases.[7][8] The Km of caspase-9 for its physiological substrate, pro-caspase-3, is significantly lower than for the synthetic peptide, highlighting the importance of the protein context in substrate recognition.[7]
Caspase Signaling Pathways
The activation of caspases is tightly regulated and occurs through distinct signaling pathways. The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
Experimental Protocols for Measuring Caspase Kinetics
Accurate determination of caspase kinetic parameters requires carefully designed and executed experiments. The following protocols outline the general steps for a fluorometric caspase activity assay to determine K_m and k_cat.
Materials and Reagents
-
Recombinant active caspase (e.g., human Caspase-3, -6, -7, -8, or -9) of known concentration.
-
Fluorogenic caspase substrate: (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-VEID-AFC for Caspase-6, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9). Stock solution typically prepared in DMSO.
-
Assay Buffer: A common formulation is 100 mM HEPES, pH 7.2-7.4, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 5-10 mM DTT (added fresh).[1][2]
-
96-well black microplate: For fluorescence measurements to minimize light scatter.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., AMC: Ex/Em ~360-380/440-460 nm; AFC: Ex/Em ~400/505 nm).
-
Standard fluorophore solution: (e.g., AMC or AFC) for generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations of product.
Experimental Workflow for Kinetic Parameter Determination
Detailed Protocol
1. Reagent Preparation: a. Prepare the Assay Buffer and keep it on ice. Add DTT to the required final concentration immediately before use. b. Thaw the recombinant caspase and the fluorogenic substrate on ice. c. Prepare a series of dilutions of the substrate in Assay Buffer. For K_m determination, a typical concentration range would be 0.1 to 10 times the expected K_m. d. Prepare a standard curve of the free fluorophore (e.g., AMC) in Assay Buffer.
2. Assay Setup: a. In a 96-well black microplate, add a fixed volume of Assay Buffer to each well. b. Add varying concentrations of the substrate to different wells. Include wells with no substrate as a control. c. Equilibrate the plate to the desired reaction temperature (typically 37°C).
3. Reaction Initiation and Measurement: a. To initiate the reaction, add a fixed amount of the recombinant caspase to each well. The final enzyme concentration should be in the low nanomolar range and should be optimized to ensure a linear reaction rate for a sufficient duration. b. Immediately place the plate in the fluorescence microplate reader. c. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
4. Data Analysis: a. For each substrate concentration, plot the fluorescence intensity (RFU) against time. b. Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. c. Convert the V₀ from RFU/min to moles/min using the standard curve. d. Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). e. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine V_max and K_m. f. Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the final concentration of the enzyme in the assay.
Conclusion
A deep understanding of caspase enzyme kinetics is fundamental for dissecting the intricate mechanisms of apoptosis and for the rational design of therapeutic interventions that target this critical cellular process. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the activity of these key enzymes with precision and accuracy. The continued exploration of caspase substrate specificity and the development of more sophisticated kinetic analysis techniques will undoubtedly lead to new insights into the regulation of cell death and the development of novel treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Caspase-9 holoenzyme is a specific and optimal pro-caspase-3 processing machine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
Z-VEID-AFC Specificity for Caspase-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the fluorogenic substrate Z-VEID-AFC for caspase-6. It is intended for researchers and professionals in the fields of apoptosis, neurodegenerative diseases, and drug development who utilize caspase activity assays. This document details the kinetic parameters of VEID-based substrates, outlines experimental protocols for determining inhibitor specificity, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
Caspase-6, a member of the cysteine-aspartic protease (caspase) family, plays a significant role as an executioner caspase in apoptosis and has been implicated in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's diseases. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is derived from a key cleavage site in lamin A, a known substrate of caspase-6. Consequently, probes and inhibitors incorporating this sequence, such as the fluorogenic substrate this compound (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin), are widely used to measure caspase-6 activity. Understanding the specificity of these tools is paramount for the accurate interpretation of experimental results.
Data Presentation: Specificity of VEID-Based Probes
While this compound is designed as a caspase-6 substrate, it is crucial to recognize that it exhibits a degree of cross-reactivity with other caspases, particularly the other executioner caspases, caspase-3 and caspase-7. The following table summarizes available quantitative data on the kinetic parameters and inhibitory constants of VEID-based fluorogenic substrates and inhibitors for various caspases. This data is compiled from multiple sources, and direct comparative studies across a full panel of caspases are limited.
| Probe | Target Caspase | Other Caspases | Parameter | Value | Reference |
| Ac-VEID-AFC | Caspase-6 | kcat/Km (M⁻¹s⁻¹) | 139,200 | ||
| Ac-VEID-AMC | Caspase-6 | kcat/Km (M⁻¹s⁻¹) | 17,365 | [1] | |
| Ac-VEID-AFC | Caspase-3 | Cross-reactivity noted | - | [1] | |
| Ac-VEID-AFC | Caspase-7 | Cross-reactivity noted | - | [1] | |
| Z-VEID-FMK | Caspase-6 | IC50 (in cells) | 3.63 - 4.82 µM | [2] | |
| Z-VEID-FMK | Caspase-6 | IC50 (in vitro) | 100 - 192 nM | [2] | |
| Z-VEID-FMK | Caspase-3, -8 | Inhibition observed | - |
Note: Kinetic parameters and IC50 values can vary depending on the specific assay conditions, including buffer composition, temperature, and the specific recombinant caspase or cell lysate used. Z-VEID-FMK is an irreversible inhibitor, and its IC50 values are highly dependent on the incubation time.
Experimental Protocols
Protocol 1: Determination of Caspase Inhibitor Specificity using a Fluorometric Assay
This protocol outlines a method to determine the specificity of a caspase inhibitor (e.g., Z-VEID-FMK) against a panel of recombinant caspases using a fluorogenic substrate.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)
-
Caspase inhibitor of interest (e.g., Z-VEID-FMK)
-
Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, and Ac-VEID-AFC for caspase-6)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.
-
DMSO for dissolving inhibitor and substrates.
-
Black, flat-bottom 96-well microplate.
-
Fluorometric microplate reader with excitation and emission wavelengths appropriate for AFC (Ex: ~400 nm, Em: ~505 nm).
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the caspase inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute each recombinant caspase in ice-cold Assay Buffer to a working concentration that gives a linear rate of substrate cleavage over the course of the assay.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted caspase solution.
-
Add 10 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Prepare a 2X working solution of the appropriate fluorogenic substrate in Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of enzyme activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each caspase using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Mandatory Visualizations
Signaling Pathways
Caption: Caspase activation cascade leading to apoptosis.
Experimental Workflows
Caption: Workflow for determining caspase inhibitor IC50 values.
References
A Technical Guide to Caspase Activation Pathways and the Fluorogenic Substrate Z-VEID-AFC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms of caspase activation in apoptosis and the practical application of the fluorogenic substrate Z-VEID-AFC for the specific measurement of caspase-6 activity. This document is intended to serve as a comprehensive resource, offering detailed signaling pathway diagrams, structured quantitative data, and explicit experimental protocols to support research and development in the fields of cell death, neurodegenerative diseases, and therapeutic discovery.
The Central Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. This process is executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to specific apoptotic stimuli. This cascade is tightly regulated and can be broadly categorized into two principal signaling pathways: the extrinsic and intrinsic pathways.[1][2][3][4]
Classification of Caspases
Apoptotic caspases are functionally classified into two main groups:
-
Initiator Caspases: These include caspase-2, -8, -9, and -10.[5][6][7] They are the first to be activated in response to pro-apoptotic signals.[5] Their activation is typically mediated by dimerization induced by recruitment to large protein complexes.[6][8]
-
Executioner Caspases: This group includes caspase-3, -6, and -7.[5][6][7] Once activated by initiator caspases, they are responsible for the proteolytic cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their corresponding transmembrane death receptors (e.g., Fas, TNFR1).[1][3][4][10] This ligand-receptor interaction triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor.[1][10] FADD, in turn, recruits procaspase-8, leading to its dimerization and subsequent auto-activation.[8][10] Active caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3 and -7, to execute apoptosis.[10][11]
In some cell types, the extrinsic pathway is amplified through the intrinsic pathway via caspase-8-mediated cleavage of the protein Bid into its truncated form, tBid.[1][4] tBid then translocates to the mitochondria to initiate the intrinsic cascade.[1][4]
Figure 1. Extrinsic Caspase Activation Pathway.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by a variety of intracellular stimuli, including DNA damage, oxidative stress, and growth factor withdrawal.[3][4] These stressors lead to the activation of pro-apoptotic proteins from the Bcl-2 family, which in turn induce mitochondrial outer membrane permeabilization (MOMP).[10][12] This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][3][10][11]
In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (APAF1), promoting the formation of a large multi-protein complex known as the apoptosome.[1][2][10][11][12] The apoptosome then recruits and activates the initiator caspase, procaspase-9.[1][2][10][11][12] Active caspase-9 subsequently cleaves and activates executioner caspases, including caspase-3 and -7, culminating in apoptosis.[1][12]
Figure 2. Intrinsic Caspase Activation Pathway.
Caspase-6: A Unique Executioner
Caspase-6 is classified as an executioner caspase, however, it exhibits distinct activation mechanisms and substrate specificities compared to other executioners like caspase-3 and -7.[13] While it participates in the final stages of apoptosis, cleaving key structural proteins such as nuclear lamins, its role extends beyond classical apoptosis.[14][15] Increasing evidence implicates caspase-6 in axon degeneration and the pathogenesis of neurodegenerative diseases, including Huntington's disease and Alzheimer's disease.[13][15] In these conditions, active caspase-6 is found in the absence of typical apoptotic morphology, suggesting a non-apoptotic, degenerative function.[14][15] It is known to cleave specific neuronal substrates such as the huntingtin protein and the amyloid precursor protein (APP).[15][16][17]
This compound: A Tool for Measuring Caspase-6 Activity
To investigate the role of caspase-6 in various biological processes, a reliable method for quantifying its activity is essential. This compound is a fluorogenic substrate specifically designed for this purpose.[17][18][19]
Mechanism of Action
This compound consists of a four-amino-acid peptide sequence (Val-Glu-Ile-Asp) that is recognized and cleaved by caspase-6.[17][20] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[17][20] In the intact substrate, the fluorescence of AFC is quenched. Upon cleavage by active caspase-6 at the aspartate residue, free AFC is released, which then emits a strong yellow-green fluorescent signal upon excitation.[20] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-6.[21]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to caspase activity and inhibition.
Table 1: Specificity of Caspase Substrates
| Substrate | Target Caspase(s) | Notes |
| Ac-VEID-AFC | Caspase-6 | Preferentially cleaved by caspase-6, but can show cross-reactivity with caspase-3 and -7 at higher concentrations.[22] |
| Ac-DEVD-AFC | Caspase-3, -7 | Commonly used for measuring the activity of executioner caspases-3 and -7.[22] |
| Z-VEID-aminoluciferin | Caspase-6 | A luminogenic substrate used in assays to monitor caspase-6 activity.[23] |
Table 2: Inhibitor Characteristics
| Inhibitor | Target Caspase(s) | Type | IC₅₀ (Caspase-6) |
| Z-VEID-FMK | Caspase-6 | Irreversible, cell-permeable | Not explicitly stated, but specifically targets caspase-6.[7][24] |
| VEID-CHO | Caspase-6 | Peptide inhibitor | ~56-64 nM |
| Z-VAD-FMK | Pan-caspase | Irreversible, cell-permeable | 4.62 nM |
| ED11 | Caspase-6 | Peptide inhibitor | 12.12 nM |
Note: IC₅₀ values can vary depending on the assay conditions and substrate used.
Experimental Protocol: Caspase-6 Activity Assay
This protocol provides a detailed methodology for measuring caspase-6 activity in cell lysates using the fluorogenic substrate this compound.
Materials and Reagents
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)[22]
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)[22]
-
This compound substrate (1 mM stock in DMSO)
-
Caspase-6 inhibitor (e.g., Z-VEID-FMK or Ac-VEID-CHO, for control wells)
-
Purified active caspase-6 (for positive control)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm[20][22]
Experimental Workflow
Figure 3. Experimental Workflow for Caspase-6 Assay.
Step-by-Step Procedure
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired confluence.
-
Treat one set of cells with an apoptosis-inducing agent and another set with vehicle as a negative control.
-
Include a non-treated control group.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells) and incubate on ice for 10-15 minutes.[25]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[26]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
On a black 96-well plate, add 10-50 µg of protein lysate to each well.
-
Include the following controls:
-
Blank: Lysis Buffer only.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control: Lysate from apoptosis-induced cells or purified active caspase-6.
-
Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-6 inhibitor.
-
-
Adjust the volume in all wells to 50 µL with 1X Reaction Buffer (without DTT).
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X substrate solution by diluting the this compound stock in 2X Reaction Buffer (with fresh DTT) to a final concentration of 100 µM (or as optimized).
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction (final substrate concentration: 50 µM).
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically, with readings every 5 minutes for 1-2 hours.[22]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔFluorescence/ΔTime) from the linear portion of the curve for each well.
-
Subtract the rate of the blank from all other readings.
-
The caspase-6 activity can be expressed as the rate of fluorescence change per microgram of protein.
-
Determine the fold-increase in activity by comparing the rates of the induced samples to the non-induced controls.
-
Conclusion
The study of caspase activation pathways is crucial for understanding the fundamental mechanisms of cell death and their implications in various diseases. The extrinsic and intrinsic pathways represent the two major routes to caspase activation, both converging on the activation of executioner caspases. Caspase-6, with its unique roles in both apoptosis and neurodegeneration, is a key therapeutic target. The fluorogenic substrate this compound provides a robust and specific tool for the quantitative analysis of caspase-6 activity, enabling researchers to dissect its function in health and disease. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this technology in a research and drug development setting.
References
- 1. abeomics.com [abeomics.com]
- 2. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Exogenous Introduction of Initiator and Executioner Caspases Results in Different Apoptotic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the types of caspases? | AAT Bioquest [aatbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Activation and regulation of caspase-6 and its role in neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]
- 14. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 18. caymanchem.com [caymanchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. cephamls.com [cephamls.com]
- 21. benchchem.com [benchchem.com]
- 22. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
- 25. benchchem.com [benchchem.com]
- 26. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
An In-depth Technical Guide to Z-VEID-AFC: A Fluorogenic Substrate for Caspase-6 Activity
This guide provides a comprehensive overview of Z-VEID-AFC, a fluorogenic substrate widely utilized by researchers, scientists, and drug development professionals for the sensitive and specific detection of caspase-6 activity. This document details its mechanism of action, experimental protocols, and data interpretation, serving as a critical resource for studies on apoptosis, neurodegenerative diseases, and other caspase-6-mediated processes.
Introduction to this compound
This compound, with the full chemical name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-6.[1] The "Z" in its name represents a benzyloxycarbonyl group, which enhances cell permeability. The core of its utility lies in the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, which is attached to the C-terminus of the peptide. In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-6 at the aspartate residue, the AFC moiety is released, resulting in a significant increase in fluorescence that can be readily quantified. This direct relationship between caspase-6 activity and fluorescence intensity provides a robust method for assaying enzyme function.
Mechanism of Action and Specificity
Caspase-6 is an executioner caspase that plays a crucial role in the apoptotic cascade by cleaving specific cellular substrates, including nuclear lamins.[2] this compound mimics the caspase-6 cleavage site in lamin A. The enzymatic reaction involves the nucleophilic attack by the cysteine in the active site of caspase-6 on the carbonyl group of the aspartate residue in the VEID sequence. This leads to the cleavage of the peptide bond and the subsequent release of the AFC fluorophore.
While the VEID sequence is preferentially recognized and cleaved by caspase-6, some level of cross-reactivity with other effector caspases, such as caspase-3 and caspase-7, has been observed, particularly at higher substrate concentrations.[3] Therefore, it is crucial to optimize experimental conditions and, when necessary, employ specific inhibitors to ensure the measured activity is predominantly from caspase-6.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound and related substrates for caspase-6 activity assays.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Full Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine | [1] |
| Molecular Formula | C38H42F3N5O11 | |
| Molecular Weight | 829.77 g/mol | |
| Excitation Wavelength (AFC) | ~400 nm | [1][4] |
| Emission Wavelength (AFC) | ~505 nm | [1][4] |
Table 2: Kinetic Parameters for VEID-based Substrates
| Parameter | Enzyme | Substrate | Value | Reference |
| Specific Activity | Caspase-6 | Ac-VEID-AFC | 11.7 nmol/min/µmol | [3] |
| Km | Caspase-6 | Ac-VEID-AFC | 30 µM | [5] |
| kcat/Km | Caspase-6 | Ac-VEID-AFC | 168,000 M⁻¹s⁻¹ | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical caspase-6 activity assay using this compound in cell lysates.
Reagents and Buffers
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT (add fresh).
-
This compound Stock Solution: 10 mM in DMSO.
-
AFC Standard: For creating a standard curve to quantify the amount of released AFC.
Cell Lysis Procedure
-
Induce apoptosis in the experimental cell population. A non-induced control group should be run in parallel.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
Caspase-6 Activity Assay
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 50 µL with 1X Reaction Buffer (diluted from 2X stock).
-
Add 50 µL of 2X Reaction Buffer containing 100 µM this compound to each well. The final substrate concentration will be 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader. Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the simplified apoptotic signaling cascade leading to the activation of caspase-6 and its subsequent cleavage of cellular substrates.
Experimental Workflow
This diagram outlines the key steps involved in performing a caspase-6 activity assay using this compound.
Logical Relationship of the Assay Principle
The following diagram illustrates the core principle of the this compound-based caspase-6 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for Z-VEID-AFC Caspase-6 Activity Assay
Introduction
Caspase-6 (Mch2) is a member of the caspase family of cysteine proteases that are central to the execution of programmed cell death, or apoptosis. As an effector caspase, it is responsible for the cleavage of key cellular proteins, leading to the systematic dismantling of the cell. Dysregulation of caspase-6 activity has been implicated in the pathology of neurodegenerative diseases, such as Huntington's and Alzheimer's disease, making it a significant area of research and a potential therapeutic target.[1][2][3]
The Z-VEID-AFC (N-benzyloxycarbonyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) assay provides a straightforward and sensitive method for measuring the activity of caspase-6. The assay utilizes a synthetic tetrapeptide substrate, VEID, which is recognized and cleaved by active caspase-6. The substrate is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the intact substrate, the fluorescence of AFC is quenched. Upon cleavage by caspase-6, free AFC is released, resulting in a measurable increase in fluorescence.[3][4] The intensity of the fluorescence is directly proportional to the caspase-6 activity in the sample.
Principle of the Assay
The this compound assay is based on the fluorometric detection of caspase-6 activity. The enzyme specifically recognizes and cleaves the peptide sequence Val-Glu-Ile-Asp (VEID). The substrate, this compound, consists of this peptide sequence linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). When the substrate is cleaved by caspase-6, the AFC is liberated, producing a fluorescent signal that can be detected with a fluorometer. The rate of AFC release is a direct measure of the enzymatic activity of caspase-6.
Signaling Pathway and Experimental Workflow
The activation of caspase-6 is a critical event in the apoptotic cascade. It can be activated by initiator caspases such as caspase-8 and caspase-9 as part of the extrinsic and intrinsic apoptosis pathways, respectively. Once activated, caspase-6 proceeds to cleave a specific set of cellular substrates, contributing to the execution phase of apoptosis.
Caption: Caspase-6 activation pathway in apoptosis.
The experimental workflow for the this compound assay involves preparing cell lysates, setting up the enzymatic reaction with the fluorogenic substrate, and measuring the resulting fluorescence over time.
Caption: Experimental workflow for the this compound assay.
Data Presentation
Reagent and Substrate Information
| Component | Description | Recommended Concentration |
| This compound | Fluorogenic substrate for caspase-6. | 50-200 µM |
| Caspase Assay Buffer | Provides optimal pH and ionic strength for caspase activity. | 1X |
| DTT | Reducing agent to maintain caspase cysteine residues in a reduced state. | 10 mM |
| Cell Lysate | Contains the active caspase-6 enzyme. | 50-200 µg total protein |
Fluorometer Settings
| Parameter | Wavelength (nm) |
| Excitation | 400 |
| Emission | 505 |
Note: Optimal wavelengths may vary slightly between instruments. Some sources also report excitation at 395-400 nm and emission at 495-505 nm.[3]
Experimental Protocols
A. Reagent Preparation
-
Caspase Assay Buffer (1X): Prepare the assay buffer according to the manufacturer's instructions if using a kit. A typical buffer may contain 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.[5]
-
DTT (1 M): Prepare a 1 M stock solution of DTT in sterile water. Store in aliquots at -20°C.
-
This compound Substrate (1 mM): Reconstitute the lyophilized substrate in DMSO to create a 1 mM stock solution. Store protected from light at -20°C.
B. Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a desired method. A non-induced control cell population should be cultured in parallel.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 million cells).
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube. This lysate can be used immediately or stored at -80°C for future use.
-
Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA assay).
C. Caspase-6 Activity Assay
-
In a 96-well black microplate, add 50-200 µg of cell lysate protein to each well. Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Prepare a master mix of the reaction buffer. For each reaction, you will need:
-
50 µL of 2X Reaction Buffer
-
1 µL of 1 M DTT
-
5 µL of 1 mM this compound substrate
-
-
Add 50 µL of the master mix to each well containing the cell lysate.
-
Controls:
-
Negative Control: A well containing cell lysate from uninduced cells.
-
Inhibitor Control: Pre-incubate a sample of induced cell lysate with a specific caspase-6 inhibitor (e.g., Ac-VEID-CHO) for 10-15 minutes before adding the substrate.
-
Blank: A well containing reaction buffer and substrate but no cell lysate.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence of each well using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4] Readings can be taken kinetically every 5-10 minutes or as an endpoint measurement.
D. Data Analysis
-
Subtract the fluorescence values of the blank from all other readings.
-
Plot the fluorescence intensity versus time for kinetic assays. The caspase activity is proportional to the slope of the linear portion of the curve.
-
For endpoint assays, compare the fluorescence of the induced samples to the uninduced controls.
-
The fold-increase in caspase-6 activity can be determined by dividing the fluorescence of the apoptotic sample by the fluorescence of the non-induced control.
Considerations and Limitations
It is important to note that while the VEID peptide sequence is preferentially cleaved by caspase-6, some cross-reactivity with other caspases, such as caspase-3 and caspase-7, has been observed, especially at higher enzyme concentrations.[5] Therefore, for experiments where high specificity is critical, it is advisable to use additional methods to confirm caspase-6 activity, such as western blotting for cleaved caspase-6 or its specific substrates (e.g., Lamin A).[6] Alternatively, the use of more specific substrates or activity-based probes may be considered.
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 6 - Wikipedia [en.wikipedia.org]
- 3. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. cephamls.com [cephamls.com]
- 5. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Caspase-6 Activity in Cell Lysates Using Z-VEID-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-6 (Cysteinyl-Aspartate Protease 6) is a key executioner caspase involved in the apoptotic signaling cascade.[1] Its activation from an inactive zymogen is a critical step in the dismantling of the cell during programmed cell death.[2] Dysregulation of caspase-6 activity has been implicated in various neurodegenerative diseases, including Huntington's and Alzheimer's disease, making it a significant target for therapeutic research.[3]
This document provides detailed application notes and protocols for the sensitive detection of caspase-6 activity in cell lysates using the fluorogenic substrate Z-VEID-AFC (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin). The assay is based on the cleavage of the peptide sequence VEID by active caspase-6, which is derived from a key in vivo substrate, Lamin A.[4] This cleavage releases the fluorescent AFC (7-Amino-4-trifluoromethylcoumarin) group, which can be quantified using a fluorescence microplate reader, providing a direct measure of caspase-6 enzymatic activity.[5]
Principle of the Assay
The this compound based assay is a highly sensitive method for detecting caspase-6 activity in vitro. The synthetic tetrapeptide Z-VEID is specifically recognized and cleaved by active caspase-6. The AFC fluorophore is attached to the C-terminus of this peptide and, in its uncleaved state, exhibits minimal fluorescence. Upon enzymatic cleavage by caspase-6, the free AFC molecule is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of active caspase-6 present in the sample.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the this compound caspase-6 assay.
Table 1: Kinetic Parameters for Caspase Substrates
| Substrate | Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | [6] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000 | [6] |
| Ac-DEVD-AMC | Caspase-3 | 10.3 | 0.58 | 56,311 | [6] |
| Ac-DEVD-AMC | Caspase-7 | 13.9 | 0.45 | 32,374 | [6] |
Note: Kinetic parameters can vary depending on assay conditions. Data from different sources are presented for comparative purposes.[6]
Table 2: Specific Activity of Caspases with Fluorogenic Substrates
| Caspase | Substrate | Specific Activity (nmol substrate/min/µmol caspase) |
| Caspase-6 | Ac-VEID-AFC | 11.7 |
| Caspase-3 | Ac-DEVD-AFC | 13.7 |
| Caspase-7 | Ac-DEVD-AFC | 9.9 |
Data adapted from a study determining specific activities using a standard curve with free AFC.[7]
Table 3: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 1-10 mM in DMSO | 50-100 µM |
| Dithiothreitol (DTT) | 1 M | 10 mM |
| Cell Lysate Protein | 1-5 mg/mL | 50-200 µ g/well |
| Z-VEID-FMK (Inhibitor) | 1-10 mM in DMSO | 10-50 µM |
Experimental Protocols
I. Preparation of Cell Lysates
This protocol is suitable for preparing cytosolic extracts for caspase activity assays from both adherent and suspension cells. All steps should be performed on ice.
A. For Adherent Cells:
-
Induce apoptosis in cells using the desired method. Include a non-treated control group.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Carefully remove and discard the supernatant.
-
Proceed to the Lysis step (Section C).
B. For Suspension Cells:
-
Induce apoptosis in cells using the desired method. Include a non-treated control group.
-
Transfer the cells to a pre-chilled centrifuge tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Discard the supernatant.
-
Proceed to the Lysis step (Section C).
C. Lysis:
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT added fresh) at a concentration of 1-5 x 10⁷ cells/mL.[8]
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge at 10,000 - 16,000 x g for 10-15 minutes at 4°C.[9][10]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
The lysates can be used immediately or stored at -80°C for later use.
II. Caspase-6 Fluorometric Assay Protocol
This protocol is designed for a 96-well plate format.
A. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT (add fresh).[8]
-
This compound Substrate Solution (2X): Prepare a 100-200 µM working solution of this compound in Assay Buffer. The final concentration in the assay will be 50-100 µM. Protect from light.
-
Inhibitor Solution (Optional): Prepare a working solution of a caspase-6 inhibitor, such as Z-VEID-FMK, in Assay Buffer for specificity control wells. A final concentration of 10-50 µM is typically sufficient.[1]
B. Assay Procedure:
-
On a black, flat-bottom 96-well plate, add the following to each well:
-
Sample Wells: 50-200 µg of cell lysate protein.
-
Inhibitor Control Wells: 50-200 µg of cell lysate protein pre-incubated with the caspase-6 inhibitor for 10-15 minutes at room temperature.
-
Blank Well: Cell Lysis Buffer without any cell lysate.
-
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X this compound Substrate Solution to all wells, bringing the final volume to 100 µL.
-
Mix gently by tapping the plate.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 395-400 nm and an emission wavelength of 495-505 nm.[5]
-
Record readings every 5-10 minutes for a period of 1-2 hours.
C. Data Analysis:
-
Subtract the fluorescence values of the blank well from the values of all other wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.
-
Determine the rate of the reaction (ΔRFU/min) from the linear portion of the curve.
-
To quantify the caspase-6 activity, a standard curve can be generated using known concentrations of free AFC.
-
Calculate the caspase-6 activity in the samples and express it as pmol of AFC released per minute per mg of protein.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Caspase-6 activation in apoptosis.
Experimental Workflow Diagram
Caption: Workflow for caspase-6 activity assay.
Important Considerations and Troubleshooting
-
Substrate Specificity: While this compound is a preferential substrate for caspase-6, it can also be cleaved by other caspases, particularly caspase-3 and -7, especially at high concentrations.[6][7] Therefore, it is crucial to run appropriate controls, such as including a specific caspase-6 inhibitor (e.g., Z-VEID-FMK) to confirm that the measured activity is indeed from caspase-6.[1]
-
DTT: DTT is essential for caspase activity and should be added fresh to the buffers just before use.
-
Kinetic Measurement: It is recommended to perform a kinetic measurement rather than a single endpoint reading to ensure that the reaction is in the linear range.
-
Inner Filter Effect: At high substrate concentrations, the fluorescence signal may be quenched, a phenomenon known as the inner filter effect. It is important to work within a substrate concentration range where the fluorescence signal is linear with the amount of cleaved AFC.
-
Cell Lysate Quality: The quality of the cell lysate is critical for accurate results. Ensure that the lysis is complete and that the protein concentration is accurately determined.
By following these detailed protocols and considering the key aspects of the assay, researchers can obtain reliable and reproducible measurements of caspase-6 activity in cell lysates, contributing to a better understanding of its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase 6 - Wikipedia [en.wikipedia.org]
- 3. Unconventional Role of Caspase-6 in Spinal Microglia Activation and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for Z-VEID-AFC Working Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of a Z-VEID-AFC working solution for the measurement of caspase-6 activity. This compound is a fluorogenic substrate that enables sensitive detection of caspase-6, an executioner caspase involved in apoptosis and implicated in neurodegenerative diseases.
Introduction
This compound is a synthetic tetrapeptide, N-benzyloxycarbonyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin, designed as a specific substrate for caspase-6. The sequence VEID is derived from the cleavage site of lamin A, a known substrate of caspase-6.[1] In its intact form, the AFC fluorophore is quenched. Upon cleavage by active caspase-6 between aspartic acid (D) and AFC, the free AFC molecule exhibits fluorescence, which can be measured to quantify enzyme activity.[2][3] This assay is a valuable tool for studying apoptosis and for screening potential caspase-6 inhibitors.
Properties of this compound and AFC:
| Property | Value | Reference |
| This compound Molecular Weight | 819.78 g/mol | [4][5] |
| This compound Solubility | Soluble in DMSO (≥72.8 mg/mL) and DMF; insoluble in ethanol (B145695) and water. | [2][6] |
| Storage | Store at -20°C. | [5][6][7] |
| AFC Excitation Wavelength | 395-400 nm | [1][2] |
| AFC Emission Wavelength | 495-505 nm | [1][2] |
| Km for Caspase-6 | 30 µM | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM stock solution, add 100 µL of DMSO to 0.82 mg of this compound powder.
-
Vortex gently until the substrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solution
The final concentration of the this compound working solution will depend on the specific assay conditions, but a final concentration of 50 µM is commonly used.[8][9] The working solution should be prepared fresh on the day of the experiment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)[8]
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Determine the required volume of the working solution based on the number of assays to be performed.
-
Prepare a 2X working solution (e.g., 100 µM) by diluting the 10 mM stock solution in Assay Buffer. For example, to prepare 1 mL of 100 µM 2X working solution, add 10 µL of the 10 mM stock solution to 990 µL of Assay Buffer.
-
Mix gently by inversion. Keep the working solution on ice and protected from light until use.
Caspase-6 Activity Assay in Cell Lysates
This protocol describes a general procedure for measuring caspase-6 activity in cell lysates using a 96-well plate format.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)[9]
-
This compound working solution (2X)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
a. Sample Preparation (Cell Lysate):
-
Induce apoptosis in your target cells using the desired treatment. Include a non-induced control group.
-
Harvest the cells and wash them once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common ratio is 50-100 µL of buffer per 1-2 million cells.[9]
-
Incubate the cell suspension on ice for 10-15 minutes.[9]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.[10]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method such as the BCA assay.
b. Assay Procedure:
-
On a black 96-well plate, add 10-50 µg of cell lysate protein to each well.[9][10]
-
Adjust the volume in each well to 50 µL with Assay Buffer.
-
Controls:
-
Blank: 50 µL of Lysis Buffer without cell lysate.
-
Negative Control (optional): Lysate from apoptotic cells pre-incubated with a caspase-6 inhibitor (e.g., Ac-VEID-CHO).
-
Positive Control (optional): Purified active caspase-6 enzyme.
-
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[1][2]
-
Record readings every 5 minutes for 30-60 minutes.
c. Data Analysis:
-
Subtract the fluorescence readings of the blank from the readings of all other wells.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the rate of the reaction (ΔRFU/min) from the linear portion of the curve.
-
The caspase-6 activity is proportional to this rate. For quantitative analysis, a standard curve can be generated using known concentrations of free AFC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-6 signaling pathway and the experimental workflow for preparing the this compound working solution.
Caption: Caspase-6 signaling pathway in apoptosis.
Caption: Workflow for preparing this compound working solution.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. bio-rad.com [bio-rad.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | 219138-06-4 [amp.chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. Caspase-6 Substrate (this compound) - Labchem Catalog [catalog.labchem.com.my]
- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Caspase-6 Assay Using Z-VEID-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are integral to the execution of apoptosis (programmed cell death) and have been implicated in inflammatory responses.[1] Among them, caspase-6 is an effector caspase that plays a crucial role in the apoptotic cascade by cleaving specific cellular substrates, leading to the dismantling of the cell.[1][2] Dysregulation of caspase-6 activity has been linked to the pathogenesis of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases, making it a significant therapeutic target.[2]
The fluorogenic substrate Z-VEID-AFC is a sensitive and specific tool for measuring the activity of caspase-6. The tetrapeptide sequence VEID is derived from the cleavage site of lamin A, a key substrate of caspase-6.[2] The Z-VEID peptide is conjugated to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate exhibits minimal fluorescence. Upon cleavage by active caspase-6, the free AFC fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the caspase-6 activity in the sample.[3] The fluorescence of free AFC can be measured with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][4]
Principle of the Assay
The caspase-6 assay using this compound is based on a straightforward enzymatic reaction. Active caspase-6 in a biological sample, such as a cell lysate, specifically recognizes and cleaves the VEID sequence of the this compound substrate. This proteolytic event liberates the AFC fluorophore, which was previously quenched. The resulting increase in fluorescence is monitored over time using a fluorometer or a microplate reader. The rate of AFC release is directly proportional to the enzymatic activity of caspase-6 in the sample.
Data Presentation
Table 1: Kinetic Parameters for VEID-based Substrates with Caspase-6
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-VEID-AFC | 30.9 ± 2.2 | 4.3 ± 0.12 | 139,200 |
Data obtained from a study by Graham et al. (2011).[4] Note: The 'Z' protecting group in this compound may result in slightly different kinetic parameters compared to the 'Ac' group in Ac-VEID-AFC.
Table 2: Recommended this compound Concentration for Caspase-6 Assay
| Assay Type | Recommended this compound Concentration | Notes |
| In Vitro (Purified Enzyme) | 20 - 100 µM | Optimal concentration should be determined experimentally by performing a substrate titration. A concentration at or near the Km is often a good starting point. |
| Cell Lysate | 50 - 200 µM | Higher concentrations may be required to overcome potential substrate degradation by other proteases in the lysate. It is crucial to ensure the substrate concentration is not limiting.[2][4] |
Signaling Pathways and Experimental Workflow
Caspase Activation Signaling Pathway
The activation of caspase-6 is a downstream event in the apoptotic signaling cascade, which can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, including caspase-6.
Caption: Caspase activation signaling pathways leading to apoptosis.
Experimental Workflow for Caspase-6 Assay
The following diagram outlines the key steps involved in performing a caspase-6 activity assay using this compound.
Caption: Experimental workflow for a caspase-6 kinetic assay.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (1X): 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% glycerol. Prepare fresh and keep on ice.
-
Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add 10 mM DTT fresh before use. Keep on ice.
-
This compound Substrate (10 mM Stock): Dissolve this compound in sterile DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
AFC Standard (1 mM Stock): Dissolve AFC in DMSO. This will be used to generate a standard curve to quantify the amount of cleaved substrate. Store at -20°C.
Cell Lysate Preparation
-
Induce apoptosis in the cell line of interest using a known stimulus (e.g., staurosporine). Include a non-induced control group.
-
Harvest cells (typically 1-5 x 10⁶ cells) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer.
-
Incubate the cell suspension on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA protein assay).
Caspase-6 Activity Assay Protocol (96-well plate format)
-
Prepare AFC Standard Curve:
-
Create a series of dilutions of the AFC stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 20, 40, 60, 80, 100 µM).
-
Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.
-
-
Assay Plate Setup:
-
Sample Wells: Add 20-100 µg of cell lysate protein to each well.
-
Positive Control: Add a known amount of active recombinant caspase-6.
-
Negative Control (No Lysate): Add Lysis Buffer instead of cell lysate.
-
Inhibitor Control (Optional): Pre-incubate the cell lysate with a specific caspase-6 inhibitor (e.g., Z-VEID-FMK) for 10-15 minutes at room temperature before adding the substrate.
-
Adjust the volume in all wells to 50 µL with 1X Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of the this compound substrate (e.g., 100 µM for a final concentration of 50 µM) in 1X Assay Buffer.
-
Add 50 µL of the 2X this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]
-
Take readings every 5-10 minutes for a period of 30-60 minutes.
-
Data Analysis
-
AFC Standard Curve: Plot the fluorescence intensity of the AFC standards against their known concentrations. Perform a linear regression to determine the slope of the line (RFU/pmol).
-
Caspase-6 Activity:
-
For each sample, plot the fluorescence intensity (RFU) versus time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope, ΔRFU/min).
-
Subtract the V₀ of the negative control from the V₀ of the samples to correct for background fluorescence.
-
Convert the corrected reaction velocity (ΔRFU/min) to the rate of substrate cleavage (pmol/min) using the slope from the AFC standard curve.
-
Normalize the caspase-6 activity to the amount of protein in the cell lysate (e.g., pmol/min/mg of protein).
-
The fold-increase in caspase-6 activity can be calculated by comparing the activity of the induced sample to the non-induced control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Signal | Inactive enzyme | Use a fresh aliquot of purified enzyme or ensure the induction of apoptosis was successful. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer are set correctly for AFC (Ex/Em ~400/505 nm). | |
| Insufficient sample | Increase the amount of cell lysate or purified enzyme in the assay. | |
| High Background | Autofluorescence of compounds or lysate | Run a blank control with lysate but without the this compound substrate and subtract this value. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile technique. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower concentration of enzyme or a higher concentration of substrate. Ensure the initial linear portion of the curve is used for calculations. |
| Enzyme instability | Perform the assay at the optimal temperature and pH for caspase-6 activity. |
Concluding Remarks
The this compound based fluorometric assay provides a robust and sensitive method for the quantification of caspase-6 activity. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of apoptosis and neurodegenerative diseases. Adherence to the detailed protocols and careful data analysis will ensure reliable and reproducible results. It is important to note that while the VEID peptide is a preferential substrate for caspase-6, some cross-reactivity with other caspases, such as caspase-3 and -7, has been observed, particularly at high substrate concentrations.[4] Therefore, the use of specific inhibitors is recommended to confirm the contribution of caspase-6 to the measured activity.
References
Application Notes and Protocols for Z-VEID-AFC Caspase-6 Fluorometric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-6, an executioner caspase, plays a critical role in the apoptotic pathway and has been implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's. Its proteolytic activity, specifically the cleavage of key cellular substrates like lamin A/C, leads to the characteristic morphological changes associated with apoptosis. The fluorogenic substrate Z-VEID-AFC is a sensitive and specific tool for measuring caspase-6 activity. This assay is based on the cleavage of the this compound substrate by active caspase-6, which releases the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group. The resulting fluorescence can be measured on a plate reader, providing a quantitative assessment of caspase-6 activity.
Principle of the Assay
The this compound assay is a kinetic assay that measures the rate of AFC release, which is directly proportional to the caspase-6 activity in the sample. The tetrapeptide sequence VEID is derived from the cleavage site of the caspase-6 substrate lamin A. In the intact substrate, the fluorescence of AFC is quenched. Upon cleavage by caspase-6, the free AFC molecule exhibits a significant increase in fluorescence.
Plate Reader Settings for this compound Assay
Optimal plate reader settings are crucial for obtaining accurate and reproducible results. The following table summarizes the recommended settings for a standard fluorometric plate reader.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 400 nm | The optimal excitation wavelength for AFC.[1][2] |
| Emission Wavelength | 505 nm | The optimal emission wavelength for AFC.[1][2][3] |
| Read Type | Kinetic | Allows for the measurement of fluorescence over time to determine reaction velocity. |
| Data Points Interval | 1-5 minutes | Frequent readings are necessary to accurately capture the initial linear phase of the reaction.[4] |
| Total Read Time | 30-60 minutes | Sufficient time to establish a linear rate of substrate cleavage.[4][5] |
| Temperature | 37°C | Optimal temperature for caspase enzyme activity.[3][4][5][6] |
| Gain/Sensitivity | Adjust to avoid signal saturation | The gain should be set using a positive control to ensure the signal is within the linear range of the detector. |
| Plate Type | Black, clear bottom 96-well plate | Minimizes background fluorescence and allows for bottom reading.[3][4] |
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer (1X): Prepare an assay buffer containing 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% sucrose (B13894) at pH 7.2. Store at 4°C. Add DTT fresh before use.
-
This compound Substrate (10 mM Stock): Reconstitute the lyophilized this compound substrate in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C and protect from light.
-
Caspase-6 Inhibitor (Optional): A specific caspase-6 inhibitor such as Ac-VEID-CHO or Z-VEID-FMK can be used as a negative control.[1] Prepare a stock solution in DMSO and store at -20°C.
-
Cell Lysis Buffer: Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.
B. Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of interest using a known method (e.g., staurosporine (B1682477) treatment). A non-induced control cell population should be cultured in parallel.
-
Harvest cells (both induced and non-induced) and pellet them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate the cell suspension on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization of caspase activity.
C. Assay Protocol (96-well Plate Format)
-
On a black, clear-bottom 96-well plate, add the following to each well:
-
Sample Wells: 20-50 µg of cell lysate protein.
-
Negative Control Wells (Inhibitor): 20-50 µg of cell lysate protein pre-incubated with the caspase-6 inhibitor (e.g., 10 µM final concentration) for 10-15 minutes at room temperature.
-
Blank Well (Substrate Only): Assay buffer without cell lysate.
-
-
Adjust the volume in all wells to 50 µL with the 1X Assay Buffer.
-
Prepare a 2X substrate working solution by diluting the this compound stock solution to 100 µM in 1X Assay Buffer. Protect from light.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells, bringing the final volume to 100 µL. The final substrate concentration will be 50 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) kinetically every 1-5 minutes for 30-60 minutes.
Data Presentation and Analysis
-
Subtract the fluorescence readings of the blank wells from the readings of all other wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.
-
Determine the rate of reaction (slope) from the initial linear portion of the curve (ΔRFU/min).
-
The caspase-6 activity can be expressed as the change in fluorescence per minute per microgram of protein.
-
The fold-increase in caspase-6 activity can be determined by comparing the activity of the induced samples to the non-induced controls.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cephamls.com [cephamls.com]
- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-VEID-AFC in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-AFC (Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate developed for the detection of caspase-6 activity. Caspase-6 is a member of the caspase family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. In the central nervous system, caspase-6 has been implicated as a key mediator in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Huntington's disease, making it a significant therapeutic target.[1][2]
The this compound substrate is comprised of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which is recognized and cleaved by caspase-6. This sequence is derived from a key caspase-6 substrate, lamin A/C.[3] The tetrapeptide is conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-6, the free AFC is released, emitting a strong fluorescent signal that can be quantified to measure enzyme activity.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound to measure caspase-6 activity in cultured neurons.
Data Presentation
Table 1: Kinetic Parameters for Caspase Substrates
| Substrate | Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | [5] |
| Ac-VEID-AFC | Caspase-6 | 468 | - | - | [5] |
| Ac-DEVD-AMC | Caspase-3 | 10.3 | 0.58 | 56,311 | [5] |
| Ac-DEVD-AMC | Caspase-7 | 13.9 | 0.45 | 32,374 | [5] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000 | [5] |
Note: Kinetic parameters can vary depending on assay conditions. Data from different sources are presented for comparative purposes.
Table 2: IC₅₀ Values of Selected Caspase Inhibitors
| Inhibitor | Caspase-1 (µM) | Caspase-3 (µM) | Caspase-4 (µM) | Caspase-5 (µM) | Caspase-6 (µM) | Caspase-7 (µM) | Caspase-8 (µM) | Caspase-9 (µM) | Caspase-10 (µM) | Reference |
| Ac-LEHD-CHO | 15.0 | ND | 81.7 | 21.3 | ND | ND | 3.82 | 49.2 | 40.4 | [6] |
| Ac-DEVD-CHO | ND | 3.04 | ND | ND | 122 | 3.54 | ND | ND | ND | [6] |
| Z-VEID-FMK | - | - | - | - | Potent | - | - | - | - | [7] |
| z-VAD-FMK | Broad | Broad | Broad | Broad | Broad | Broad | Broad | Broad | Broad | [1] |
| Ac-LESD-CMK | 5.67 | Weak | Weak | 2 | Weak | Weak | 0.05 | 12 | 0.52 | [8] |
| Ac-FLTD-CMK | 3.36 | Weak | Weak | 15 | Weak | Weak | >100 | >100 | >100 | [8] |
ND: Not Determined. "Potent" and "Broad" indicate effective inhibition without specific IC₅₀ values provided in the cited source. "Weak" indicates poor inhibition.
Experimental Protocols
Protocol 1: Caspase-6 Activity Assay in Neuronal Cell Lysates
This protocol outlines the procedure for measuring caspase-6 activity in lysates from cultured neurons using the this compound substrate.
Materials:
-
Cultured neurons
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)[9]
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)[9]
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively[4][9]
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture neurons to the desired confluency in appropriate multi-well plates.
-
Induce apoptosis or the cellular response of interest using the desired stimulus (e.g., staurosporine, amyloid-β peptides). Include a non-treated control group.
-
-
Preparation of Neuronal Cell Lysates:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.[5]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).[3]
-
Incubate on ice for 15-20 minutes.[5]
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Carefully collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Caspase-6 Activity Assay:
-
In a black 96-well plate, add 50-100 µg of protein lysate to each well.[5]
-
Bring the total volume in each well to 50 µL with Assay Buffer.
-
Prepare a blank control well containing 50 µL of Assay Buffer without cell lysate.
-
Prepare the this compound substrate working solution by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.[9]
-
Initiate the reaction by adding 50 µL of the 2X this compound substrate working solution to each well, for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[9]
-
Record readings every 5 minutes for a duration of 30-60 minutes.[9]
-
-
Data Analysis:
-
For each sample, determine the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
To quantify the specific activity, create a standard curve using free AFC.
-
Normalize the caspase-6 activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).
-
The fold-increase in caspase-6 activity can be determined by comparing the activity of the treated sample to the non-treated control.
-
Important Considerations:
-
Specificity: The VEID peptide sequence is not entirely specific to caspase-6 and can be cleaved by other caspases, particularly caspase-3 and -7.[5][9] This cross-reactivity can lead to an overestimation of caspase-6 activity, especially in apoptotic conditions where other executioner caspases are highly active.[9]
-
Alternative Assay: For a more specific measurement of caspase-6 activity, consider using an assay based on the cleavage of its natural substrate, Lamin A. This can be performed using an ELISA with a neo-epitope antibody that specifically recognizes cleaved Lamin A.[2][5]
Protocol 2: Lamin A Cleavage Assay by Western Blot
This protocol provides a more specific method for assessing caspase-6 activity by detecting the cleavage of its endogenous substrate, Lamin A.
Materials:
-
Neuronal cell lysates (prepared as in Protocol 1)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved Lamin A (detecting the 28 kDa fragment)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Prepare neuronal cell lysates as described in Protocol 1.
-
Normalize the protein concentration for all samples.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE on a 10-12% polyacrylamide gel.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
The intensity of the 28 kDa band corresponding to cleaved Lamin A is indicative of caspase-6 activity.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Caspase-6 signaling in neuronal apoptosis and neurodegeneration.
Caption: Workflow for measuring caspase-6 activity with this compound.
References
- 1. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Caspase-6 Activity with Z-VEID-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-6, a member of the cysteine-aspartic acid protease (caspase) family, plays a significant role as an executioner caspase in the apoptotic signaling cascade.[1][2] Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell.[1] Dysregulation of caspase-6 activity has been implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[3][4] This makes caspase-6 a critical target for therapeutic research and drug development.
The fluorogenic substrate Z-VEID-AFC is a sensitive and specific tool for measuring caspase-6 activity. The tetrapeptide sequence VEID is derived from the cleavage site of lamin A/C, a key substrate of caspase-6.[1][5] In its intact form, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is quenched. Upon cleavage by active caspase-6, the free AFC molecule is released, producing a fluorescent signal that is directly proportional to the enzyme's activity.[6][7]
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by caspase-6. The cleavage of the substrate between the aspartate (D) residue and AFC releases the fluorescent AFC group. The intensity of the fluorescence, measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm, provides a quantitative measure of caspase-6 activity.[6][8]
Signaling Pathway and Experimental Workflow
Caspase-6 is an effector caspase that can be activated through various apoptotic pathways. A simplified representation of its activation and the subsequent measurement of its activity using this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 6 - Wikipedia [en.wikipedia.org]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Caspase-6 Activity Assay Kit (PTAK-007) - Creative Biogene [creative-biogene.com]
- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Caspase-6 Assay with Z-VEID-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-6 (Mch2) is an executioner caspase that plays a critical role in the apoptotic signaling cascade.[1][2] Its activation is a key event in programmed cell death, and its dysregulation has been implicated in neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1][3] The fluorogenic substrate Z-VEID-AFC is a sensitive and specific tool for measuring caspase-6 activity in vitro. This peptide substrate is based on the caspase-6 cleavage site in lamin A and, upon cleavage by active caspase-6, releases the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group.[4][5] The resulting fluorescence can be measured to quantify caspase-6 enzymatic activity.
These application notes provide a detailed protocol for performing an in vitro caspase-6 activity assay using this compound, including reagent preparation, a step-by-step assay procedure, and data analysis. Additionally, quantitative data on the substrate's kinetic parameters and specificity are presented, along with diagrams illustrating the caspase-6 activation pathway and the experimental workflow.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound substrate in caspase-6 assays.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₄₄F₃N₅O₁₂ | N/A |
| Molecular Weight | 819.78 g/mol | N/A |
| Excitation Wavelength (λex) | ~400 nm | [4][5] |
| Emission Wavelength (λem) | ~505 nm | [4][5] |
| Extinction Coefficient (ε) of pNA | 10.5 mM⁻¹cm⁻¹ at 405 nm | [6] |
| Solubility | DMSO | N/A |
Table 2: Kinetic Parameters of Caspase-6 with this compound
| Kinetic Parameter | Reported Value | Reference |
| Kcat/Km (M⁻¹s⁻¹) | 168,000 | N/A |
| Km (µM) | ~30.9 | [2] |
| Specific Activity | 11.7 nmol Ac-VEID-AFC/min/µmol caspase-6 | N/A |
Table 3: Substrate Specificity of Caspases for VEID-Containing Peptides
While this compound is a preferred substrate for caspase-6, some cross-reactivity with other caspases, particularly caspase-3 and -7, has been observed, especially at higher enzyme concentrations.[7]
| Caspase | Relative Activity with VEID Substrate | Reference |
| Caspase-6 | High | [7] |
| Caspase-3 | Low to Moderate | [7] |
| Caspase-7 | Low to Moderate | [7] |
| Caspase-8 | Low | [8] |
| Caspase-9 | Low | [8] |
Signaling Pathway and Experimental Workflow
Caspase-6 Activation Signaling Pathway
Caspase-6 is an executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][9] The diagram below illustrates the key steps leading to the activation of caspase-6.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase 6 - Wikipedia [en.wikipedia.org]
- 4. cephamls.com [cephamls.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 6 [celldeath.de]
Application Notes: Cell-Based Caspase-6 Assay Using Z-VEID-AFC
References
- 1. benchchem.com [benchchem.com]
- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 6 - Wikipedia [en.wikipedia.org]
- 4. cephamls.com [cephamls.com]
- 5. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase assay selection guide | Abcam [abcam.com]
- 9. anygenes.com [anygenes.com]
- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Z-VEID-AFC Caspase-6 Assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence in the Z-VEID-AFC caspase-6 assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background fluorescence in my "no-enzyme" or buffer-only control wells?
High fluorescence in negative controls indicates that the signal is not being generated by caspase-6 activity. The primary causes are often related to the substrate itself or the components of your assay buffer.
-
Substrate Degradation: The this compound substrate can undergo non-enzymatic hydrolysis, leading to the release of the fluorescent AFC molecule. This can be caused by:
-
Improper Storage: Repeated freeze-thaw cycles or storing the substrate at incorrect temperatures can lead to degradation. It is recommended to store the substrate at -20°C for short-term use and -80°C for long-term storage.[1] Aliquoting the substrate after reconstitution is advisable to minimize freeze-thaw cycles.[1]
-
Light Exposure: Fluorogenic substrates are often sensitive to light. It is crucial to protect the substrate from light during storage and incubation.[1][2]
-
Non-Optimal pH: The pH of the assay buffer can impact the stability of the substrate.[1]
-
-
Substrate Impurity: The substrate vial may contain trace amounts of free AFC from the manufacturing process or from degradation during shipping and storage.[1][2] If you suspect this is the issue, consider purchasing a new, high-purity lot of the substrate.
-
Autofluorescence from Assay Components: Certain buffers, solvents (like DMSO), or other additives can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for AFC (Excitation: 340-400 nm, Emission: 482-505 nm).[2][3][4]
Q2: My background fluorescence increases over time, even in my negative control wells. What does this indicate?
A time-dependent increase in fluorescence in negative controls is a strong indicator of ongoing, non-enzymatic hydrolysis of the this compound substrate.[1] This suggests that the substrate is not stable under your current assay conditions.
Troubleshooting Steps:
-
Optimize Substrate Concentration: Higher concentrations of the substrate can lead to increased auto-hydrolysis. Titrate the substrate to find the optimal concentration that provides a good signal-to-noise ratio without elevating the background.[5]
-
Lower Incubation Temperature: Performing the assay at a lower temperature, while still maintaining sufficient enzyme activity, can reduce the rate of spontaneous hydrolysis.[1]
-
Check for Contaminants: Ensure that all reagents and water are of high purity and free from contaminating proteases that could cleave the substrate.[1]
Q3: Could the final concentration of DMSO in my assay be contributing to the high background?
Yes, high concentrations of DMSO can contribute to background fluorescence.
Recommendation:
-
Keep the final concentration of DMSO in the assay as low as possible, typically below 5%.[1]
-
Ensure that the final DMSO concentration is consistent across all wells, including controls and samples.[1]
Q4: My biological samples (e.g., cell lysates) show high fluorescence even without the substrate. What could be the cause?
This is likely due to autofluorescence from the biological sample itself.[3][6]
Troubleshooting Steps:
-
Include a "Sample Autofluorescence" Control: Measure the fluorescence of your sample in the assay buffer without the this compound substrate. This will quantify the level of autofluorescence from your sample.
-
Subtract Background: If the autofluorescence is significant, you may be able to subtract this value from your experimental results.[3]
-
Optimize Sample Concentration: Using a lower concentration of your cell lysate or sample may help reduce autofluorescence while still providing a detectable caspase-6 signal.
Q5: How can I design an experiment to systematically identify the source of high background fluorescence?
A systematic approach using a set of control experiments is the most effective way to pinpoint the problematic component.
Recommended Control Wells:
-
Buffer Only: Contains only the assay buffer. This measures the intrinsic fluorescence of the buffer itself.
-
Substrate Control: Contains the assay buffer and the this compound substrate. High signal here points to substrate degradation or impurity.
-
Lysis Buffer Control (if applicable): Contains the assay buffer, substrate, and the lysis buffer used for sample preparation. A high signal indicates that a component in the lysis buffer is causing substrate cleavage or has intrinsic fluorescence.
-
Sample Autofluorescence: Contains the assay buffer and your biological sample (e.g., cell lysate) but no substrate. This measures the autofluorescence of your sample.
-
Positive Control: Contains a known source of active caspase-6 to ensure the assay is working correctly.
-
Negative Control (No Enzyme): Contains all assay components, including the substrate and your sample preparation (e.g., lysate from untreated cells), but with no expected caspase-6 activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay.
| Parameter | Recommended Value/Range | Notes |
| This compound Substrate Concentration | 10 - 100 µM | Higher concentrations can increase background due to auto-hydrolysis. The final concentration should be optimized for your specific enzyme level.[1][7] |
| AFC Excitation Wavelength | 340 - 400 nm | Optimal excitation is typically around 360-400 nm.[2][3][4][8] |
| AFC Emission Wavelength | 482 - 505 nm | Optimal emission is typically around 482-505 nm.[2][4][8][9] |
| Final DMSO Concentration | < 5% | Higher concentrations can contribute to background fluorescence.[1] |
| Incubation Temperature | 20 - 37°C | Lower temperatures can reduce non-enzymatic substrate hydrolysis.[1][10] |
| Incubation Time | 1 - 2 hours | Monitor kinetically to ensure measurements are within the linear range of the reaction.[1] |
Experimental Protocol: In Vitro Caspase-6 Activity Assay
This protocol provides a general guideline for measuring caspase-6 activity in cell lysates using the this compound substrate.
Materials:
-
Cells (treated to induce apoptosis and untreated controls)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT - DTT should be added fresh)[11]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT - DTT should be added fresh)[11]
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Black 96-well microplate (for fluorescence reading)[7]
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation (Cell Lysate): a. Induce apoptosis in your experimental cell population. Include a non-induced cell population as a negative control. b. Harvest cells (including both adherent and floating cells) and wash once with ice-cold PBS. c. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. d. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).[11] e. Incubate on ice for 15-20 minutes.[11] f. Centrifuge at 14,000 x g for 15 minutes at 4°C.[11] g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample. h. Determine the protein concentration of the lysate.
-
Assay Setup: a. In a black 96-well microplate, add 50-100 µg of protein lysate per well.[7] b. Prepare a 2X reaction mix containing the assay buffer and this compound substrate. For a final substrate concentration of 50 µM, the 2X mix would contain 100 µM this compound. c. Add an equal volume of the 2X reaction mix to each well containing the cell lysate.[12]
-
Incubation and Measurement: a. Incubate the plate at 37°C, protected from light.[7] b. Measure the fluorescence kinetically over a period of 1-2 hours, taking readings every 5-10 minutes. Use an excitation wavelength in the range of 340-400 nm and an emission wavelength in the range of 482-505 nm.[1][4]
-
Data Analysis: a. Plot fluorescence intensity versus time. b. Determine the rate of the reaction (slope of the linear portion of the curve). c. Compare the rates of reaction between your experimental and control samples.
Visualizations
Signaling Pathway: Caspase-6 Activation and Substrate Cleavage
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AFC [7-Amino-4-trifluoromethylcoumarin] *CAS 53518-15-3* | AAT Bioquest [aatbio.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Troubleshooting Z-VEID-AFC Signal Variability: A Technical Support Guide
Welcome to the technical support center for the Z-VEID-AFC caspase-6 assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to signal variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and how does it work?
The this compound substrate is a fluorogenic probe used to measure the activity of caspase-6, a key enzyme involved in apoptosis. The substrate consists of the peptide sequence Val-Glu-Ile-Asp (VEID) linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is not fluorescent. When caspase-6 is active, it cleaves the peptide at the aspartate residue, releasing free AFC. The liberated AFC emits a yellow-green fluorescence when excited with light at approximately 400 nm, and the emission can be detected around 505 nm.[1][2][3] The intensity of the fluorescence is directly proportional to the caspase-6 activity in the sample.
Q2: My fluorescence signal is very low or absent. What are the possible causes?
Low or no signal can stem from several factors.[4] A primary reason could be inactive caspase-6 enzyme in your samples. This can be due to improper sample preparation or storage. Another possibility is an insufficient amount of cell lysate or protein in the assay.[4] Finally, incorrect settings on your fluorescence plate reader, such as the excitation and emission wavelengths, can lead to poor signal detection.[4]
Q3: I am observing high background fluorescence in my negative controls. How can I reduce it?
High background fluorescence can be caused by contamination of your reagents with fluorescent compounds or by the autohydrolysis of the this compound substrate.[4][5] It is crucial to prepare fresh buffers and substrate solutions.[4] Running a "substrate-only" blank, which contains all reaction components except the cell lysate, can help you measure the background fluorescence from substrate degradation.[4] Additionally, some test compounds or buffers can exhibit intrinsic fluorescence.[5]
Q4: The reaction rate in my assay is not linear. What could be the problem?
A non-linear reaction rate can be indicative of either substrate depletion or enzyme instability.[4] If the enzyme concentration is too high, the substrate may be consumed too quickly, leading to a plateau in the signal. Conversely, the caspase-6 enzyme may not be stable under the assay conditions for the entire duration of the measurement, causing the reaction rate to decrease over time.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: High Signal Variability Between Replicates
High variability between replicate wells can compromise the reliability of your results. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting volumes for all reagents and samples. Use calibrated pipettes. |
| Incomplete Mixing | Gently mix the contents of each well after adding all components to ensure a homogenous reaction. |
| Temperature Gradients | Avoid temperature fluctuations across the microplate. Pre-incubate the plate at the assay temperature (e.g., 37°C) before initiating the reaction. |
| "Hot Spots" in Plate Reader | Some plate readers may have variations in light intensity across the plate.[6] To check for this, fill a plate with a fluorescent standard and measure the signal in all wells. |
Issue 2: Inconsistent Results Across Different Experiments
Lack of reproducibility between experiments is a common challenge. The following workflow can help identify the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Standard Caspase-6 Activity Assay
This protocol outlines the key steps for measuring caspase-6 activity using the this compound substrate.
-
Sample Preparation:
-
Induce apoptosis in your cells of interest using a known method. Include a non-induced control group.
-
Harvest cells and prepare a cytosolic extract by lysing the cells in an appropriate lysis buffer on ice.[4]
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.[4]
-
-
Assay Setup:
-
In a black 96-well plate, add your cell lysate to the appropriate wells.
-
Prepare a reaction mixture containing assay buffer and DTT.
-
Include the following controls:
-
Negative Control: Non-induced cell lysate.
-
Blank: Lysis buffer without cell lysate to measure background fluorescence.
-
Inhibitor Control (Optional): Induced cell lysate pre-incubated with a caspase-6 inhibitor (e.g., Ac-VEID-CHO).[4]
-
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).[4]
-
Protocol 2: Troubleshooting High Background Fluorescence
This protocol helps to identify and mitigate sources of high background signal.
-
Reagent Purity Check:
-
Prepare fresh assay buffer and this compound substrate solution.
-
In a 96-well plate, set up the following wells:
-
Buffer alone.
-
Substrate in buffer.
-
Your test compound in buffer (if applicable).
-
-
Measure the fluorescence to identify any intrinsic fluorescence from the reagents.
-
-
Substrate Autohydrolysis Test:
-
Incubate the "substrate in buffer" well at the assay temperature for the duration of a typical experiment.
-
Measure the fluorescence at different time points to determine the rate of spontaneous substrate degradation.
-
Signaling Pathway
The activation of caspase-6 is a critical step in the apoptotic signaling cascade. The following diagram illustrates its position in the pathway.
Caption: Caspase-6 activation in apoptosis.
References
- 1. cephamls.com [cephamls.com]
- 2. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Z-VEID-AFC Caspase-6 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific cleavage of the fluorogenic caspase-6 substrate, Z-VEID-AFC.
Troubleshooting Guide: Reducing Non-Specific this compound Cleavage
Issue: High background or suspected non-specific cleavage in your caspase-6 activity assay.
This guide provides a systematic approach to identify and minimize off-target cleavage of this compound by other proteases, particularly other caspases.
1. Experimental Workflow for Troubleshooting
The following workflow can help pinpoint the source of non-specific cleavage.
Caption: A logical workflow to diagnose and address non-specific this compound cleavage.
2. Optimizing Assay Conditions
Careful optimization of your experimental protocol can significantly enhance the specificity of this compound for caspase-6.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate to the lowest concentration that provides a reasonable signal-to-noise ratio. Start with a concentration around the Km for caspase-6 (~30-50 µM).[1][2] | At high concentrations, the substrate is more likely to be cleaved by less specific proteases, including other caspases.[3] |
| Assay Buffer pH | Maintain a pH between 7.2 and 7.5.[4][5][6] | Caspase activity is highly pH-dependent. Deviations from the optimal pH can alter enzyme kinetics and specificity. |
| DTT Concentration | Use a final concentration of 5-10 mM DTT, added fresh to the reaction buffer.[4][7] | DTT is essential for maintaining the reduced state of the caspase catalytic cysteine. Insufficient DTT can lead to lower activity and potentially altered specificity. |
| Incubation Time | Measure initial reaction rates (e.g., kinetic reads every 1-5 minutes for the first 30-60 minutes).[2] | Longer incubation times can lead to the accumulation of product from slower, non-specific cleavage events, artificially inflating the measured activity. |
| Protease Inhibitor Cocktail | Include a general protease inhibitor cocktail (caspase-specific inhibitors excluded) in your lysis buffer. | This will help to reduce background signal from other cellular proteases that may cleave the substrate. |
3. Use of Specific Caspase Inhibitors for Diagnostics
To confirm which caspases are contributing to this compound cleavage in your sample, run parallel experiments with specific inhibitors.
| Inhibitor | Target Caspase(s) | Recommended Concentration | Expected Outcome if Off-Target Activity is Present |
| Z-DEVD-FMK | Caspase-3, -7[8] | 10-50 µM | A significant decrease in signal suggests cleavage by caspase-3 and/or -7. |
| Z-IETD-FMK | Caspase-8[8] | 10-50 µM | A significant decrease in signal points to caspase-8 as a major contributor to cleavage. |
| Ac-VEID-CHO | Caspase-6 (and others to a lesser extent)[9] | 0.5-10 µM | Use as a positive control for inhibition of caspase-6 activity. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific substrate for caspase-6?
A1: While this compound is widely used as a caspase-6 substrate, it is not entirely specific. It can be cleaved by other caspases, most notably caspase-8, and to a lesser extent by caspase-3 and -7, especially at higher concentrations.[1][3]
Q2: My negative control (uninduced cells) shows high this compound cleavage. What could be the cause?
A2: High background in negative controls can be due to several factors:
-
Basal caspase activity: Some cell types may have a higher basal level of caspase activity.
-
Non-specific protease activity: Other cellular proteases might be cleaving the substrate. Ensure your lysis buffer contains a protease inhibitor cocktail.
-
Substrate degradation: Ensure your this compound stock is properly stored and handled to prevent degradation.
Q3: How can I be certain that the activity I'm measuring is from caspase-6?
A3: To be confident in your results, consider the following:
-
Use of inhibitors: As detailed in the troubleshooting guide, the use of specific inhibitors for other caspases can help dissect the contribution of each.
-
Alternative substrates: For highly specific measurement of caspase-6 activity, consider using a more specific substrate like Lamin A and detecting its cleavage via Western blot or a specific ELISA.[1][4]
-
Genetic knockdown/knockout: Using cells with genetic deletion of caspase-6 (C6ko) can definitively show the contribution of caspase-6 to the measured activity.[4]
Q4: What are the kinetic parameters of this compound with different caspases?
A4: The following table summarizes the approximate Michaelis-Menten constant (Km) for this compound with several caspases. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Caspase | Approximate Km (µM) for this compound |
| Caspase-6 | ~30.9 - 43.1[2][10] |
| Caspase-3 | Higher than Caspase-6 (less efficient)[3] |
| Caspase-8 | Known to cleave VEID sequences[8] |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Fluorometric Caspase-6 Activity Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-6 activity using this compound.
A. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add a protease inhibitor cocktail (caspase inhibitors excluded) just before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT. Prepare fresh and keep on ice.
-
This compound Substrate (10 mM stock): Dissolve in DMSO. Store at -20°C, protected from light.
-
This compound Working Solution (100 µM): Dilute the 10 mM stock 1:100 in 1X Reaction Buffer just before use.
B. Cell Lysate Preparation
-
Induce apoptosis in your cells of interest. Include a non-induced control group.
-
Harvest 1-2 x 10^6 cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
C. Assay Procedure
-
In a black 96-well plate, add 20-50 µg of cell lysate protein to each well.
-
For inhibitor controls, pre-incubate the lysate with the specific inhibitor for 10-15 minutes at room temperature.
-
Adjust the volume in all wells to 50 µL with 1X Reaction Buffer.
-
Initiate the reaction by adding 50 µL of the 100 µM this compound working solution to each well (final concentration will be 50 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1-2 hours) with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[4]
D. Data Analysis
-
Subtract the blank reading (buffer + substrate) from all sample readings.
-
Calculate the rate of AFC release (ΔRFU/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol AFC/min/mg protein) using a standard curve of free AFC.
Signaling Pathway Visualization
Caspase Activation Cascade
The following diagram illustrates the general pathways of caspase activation leading to apoptosis, highlighting the position of caspase-6 as an executioner caspase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. takarabio.com [takarabio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Caspase-6 Assays with Z-VEID-AFC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the incubation time and overall performance of caspase-6 activity assays using the fluorogenic substrate Z-VEID-AFC (Z-Val-Glu-Ile-Asp-AFC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for a caspase-6 assay using this compound?
A1: There is no single universal incubation time. The optimal duration typically ranges from 30 to 120 minutes, but it must be determined empirically for your specific experimental conditions.[1][2] The goal is to find a time point within the linear range of the reaction where there is a sufficient signal-to-background ratio without substrate depletion.[1][3] For kinetic assays, measurements are often taken every 1-5 minutes for a period of 30-60 minutes to determine the initial reaction velocity.[3]
Q2: What factors influence the optimal incubation time?
A2: Several factors can affect the ideal incubation time:
-
Enzyme Concentration: Higher concentrations of active caspase-6 will cleave the substrate faster, requiring a shorter incubation time.[1]
-
Substrate Concentration: The concentration of this compound should be optimized. While a higher concentration can increase the signal, excessively high levels can lead to substrate inhibition or inner filter effects.[3]
-
Temperature: Most caspase assays are incubated at 37°C.[1][4][5] Deviations from the optimal temperature for the enzyme will affect its activity and, consequently, the required incubation time.
-
Sample Type: The amount of active caspase-6 can vary significantly between different cell lines, tissues, or treatment conditions, thus influencing the reaction rate.
Q3: How do I know if my incubation time is too long?
A3: If you are running a kinetic assay (measuring fluorescence over time), a key indicator of an excessively long incubation is when the reaction rate is no longer linear and begins to plateau. This suggests that the substrate is being depleted or the enzyme is losing activity.[3] For endpoint assays, an overly long incubation can lead to an underestimation of the initial activity, especially when comparing samples with very different enzyme concentrations.
Q4: Is the this compound substrate specific to caspase-6?
A4: While the VEID sequence is derived from a key caspase-6 substrate (lamin A), it is not entirely specific.[6][7] Other caspases, particularly caspase-3 and caspase-7, can also cleave this substrate, especially at higher concentrations.[8] To confirm that the measured activity is predominantly from caspase-6, it is best practice to run a parallel reaction with a specific caspase-6 inhibitor, such as Ac-VEID-CHO or Z-VEID-FMK.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during caspase-6 assays.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Activity | 1. Inactive Enzyme: Caspase-6 lost activity due to improper storage or handling.[3] 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.[3] 3. Insufficient Incubation Time: The reaction has not proceeded long enough to generate a detectable signal. | 1. Use a fresh enzyme aliquot and always store it properly. Include a positive control to verify enzyme activity.[3] 2. Ensure the assay buffer is at the correct pH (typically 7.2-7.5) and contains necessary components like DTT.[1][3] Incubate at the recommended temperature (usually 37°C).[1] 3. Increase the incubation time, ensuring you remain within the linear range of the reaction. Perform a time-course experiment to determine the optimal duration. |
| High Background Fluorescence | 1. Substrate Degradation: The this compound substrate has degraded, releasing free AFC.[3] 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds.[3] 3. Autofluorescence: The biological sample (e.g., cell lysate) has high intrinsic fluorescence.[3] | 1. Use a fresh aliquot of the substrate. Store stock solutions protected from light at -80°C.[3] 2. Prepare fresh buffers using high-purity water and reagents.[3] 3. Run a control sample containing the lysate but without the this compound substrate. Subtract this background reading from your experimental values.[3] |
| Non-Linear Reaction Rate (Plateauing Curve) | 1. Substrate Depletion: The enzyme has consumed a significant portion of the substrate.[1][3] 2. Enzyme Instability: Caspase-6 is not stable under the assay conditions for the duration of the measurement.[3] 3. Substrate Inhibition: The concentration of this compound is too high, leading to inhibition.[3] | 1. Shorten the incubation time to measure only the initial velocity (the linear portion of the curve). Alternatively, reduce the amount of enzyme (lysate) in the reaction.[3] 2. Reduce the incubation time. Check that the assay buffer composition is optimized for enzyme stability.[3] 3. Perform a substrate titration experiment to identify the optimal concentration that does not cause inhibition.[3] |
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common this compound assay issues.
Experimental Protocols & Data
Key Assay Parameters
| Parameter | Recommended Value | Notes |
| Substrate | This compound or Ac-VEID-AFC | AFC (7-amino-4-trifluoromethyl coumarin) is the fluorescent reporter group.[11] |
| Excitation Wavelength | 380-400 nm | [5][10][12] |
| Emission Wavelength | 500-510 nm | [5][11][12] |
| Assay Temperature | 37°C | [1][4][5] |
| Assay Buffer pH | 7.2 - 7.5 | [1][3] |
| Typical Substrate Conc. | 20-100 µM | Should be determined empirically for each system.[3][10] |
| Caspase-6 Kₘ for Ac-VEID-AFC | ~30 µM | This value can be used as a starting point for optimization.[3][13] |
Detailed Protocol: Caspase-6 Activity Assay in Cell Lysates
This protocol provides a general framework. All steps, especially incubation times and reagent concentrations, should be optimized for your specific experimental setup.
1. Reagent Preparation:
-
Lysis Buffer: Prepare a chilled lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).[10] Add protease inhibitors just before use.
-
Assay Buffer (2X): Prepare a 2X assay buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol). Add 20 mM DTT fresh before use.[1][6]
-
Substrate Stock (2X): Prepare a stock solution of this compound in DMSO. Dilute this stock in Assay Buffer to the desired final 2X working concentration (e.g., 100 µM for a 50 µM final concentration).[6]
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method. Remember to include a non-induced (negative) control group.[6]
-
Harvest cells (e.g., 1-2 million cells) by centrifugation.[6]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.[6]
-
Centrifuge at 10,000-12,000 x g for 10 minutes at 4°C to pellet cell debris.[6][10]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample.
-
Determine the protein concentration of the lysate using a standard method like a BCA assay.[6]
3. Assay Procedure (96-well plate format):
-
Add 10-50 µg of cell lysate protein to each well of a black, flat-bottom 96-well plate.[6]
-
Include control wells:
-
Blank Control: Lysis buffer only (to measure buffer background).
-
Negative Control: Lysate from non-induced cells.
-
Inhibitor Control (Optional but Recommended): Lysate from apoptotic cells pre-incubated with a specific caspase-6 inhibitor.
-
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X this compound substrate working solution to all wells. The final reaction volume will be 100 µL.[6]
-
Mix gently by shaking the plate for 30 seconds.
4. Measurement and Data Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[6]
-
Measure the fluorescence intensity (Ex: ~400 nm, Em: ~505 nm) kinetically. Take readings every 1-5 minutes for 30-60 minutes.[3]
-
Data Analysis:
-
For each sample, plot the Relative Fluorescence Units (RFU) against time (minutes).
-
Identify the linear portion of the curve and calculate the slope (ΔRFU/min). This represents the initial reaction velocity.[6]
-
Subtract the slope of the blank control from the slopes of all samples.
-
The fold-increase in caspase-6 activity can be determined by comparing the activity (slope) of the induced sample to the non-induced control.[6][11]
-
Signaling Pathway & Workflow Visualizations
Caspase-6 Activation and Role in Apoptosis
Caspase-6 is an executioner caspase activated by initiator caspases like caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway). Once active, it cleaves key cellular substrates, such as Lamin A, leading to the systematic dismantling of the cell during apoptosis.[1][9]
Caption: Simplified signaling pathway showing the activation of Caspase-6.
General Experimental Workflow
The following diagram outlines the standard workflow for a kinetic caspase-6 assay.
Caption: Standard experimental workflow for a caspase-6 kinetic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. cephamls.com [cephamls.com]
- 12. bio-rad.com [bio-rad.com]
- 13. apexbt.com [apexbt.com]
Z-VEID-AFC Substrate Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of the Z-VEID-AFC substrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity and performance of this compound. For optimal stability, the lyophilized powder should be stored at -20°C or below, protected from light and moisture. Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to substrate degradation.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[2] Ensure the substrate is completely dissolved by gentle vortexing.
Q3: Is the this compound substrate light sensitive?
A3: Yes, the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore is light-sensitive.[1] To prevent photodegradation and increased background fluorescence, protect both the solid substrate and its solutions from light. Use amber vials or wrap containers in aluminum foil and minimize light exposure during experimental procedures.
Q4: How stable is the this compound substrate in different buffers?
A4: The stability of this compound can be influenced by the buffer composition and pH. While specific quantitative data for this compound is limited, similar fluorogenic peptide substrates generally exhibit good stability in commonly used biological buffers such as HEPES and Tris at a neutral pH (around 7.0-7.5). It is advisable to prepare the working solution of the substrate in the assay buffer immediately before use to minimize potential degradation.
Data on this compound Stability and Storage
| Parameter | Condition | Recommendation/Data | Source |
| Storage (Lyophilized Powder) | Temperature | -20°C or below | [3] |
| Light/Moisture | Store in a dark, dry place | [1] | |
| Storage (Stock Solution in DMSO) | Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot into single-use volumes | [1] | |
| Light Exposure | Protect from light | [1] | |
| Working Solution (in Assay Buffer) | Stability | Best to prepare fresh before each experiment | General Recommendation |
| pH Stability | Range | Stable within a pH range of approximately 6.5-8.0 | Inferred from similar substrates |
| Temperature Stability | In Solution | Increased temperature can accelerate hydrolysis | Inferred from similar substrates[4] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate Degradation | Ensure proper storage of the substrate (aliquoted, protected from light, appropriate temperature). Prepare fresh working solutions from a new aliquot of the stock solution.[1] |
| Contaminated Reagents | Use fresh, high-purity assay buffer and other reagents. Filter-sterilize buffers if necessary.[1] | |
| Autofluorescence of Samples | Run a control experiment with your sample (e.g., cell lysate) without the this compound substrate to measure intrinsic fluorescence. Subtract this value from your experimental readings. | |
| Low or No Signal | Inactive Caspase-6 Enzyme | Verify the activity of your caspase-6 enzyme using a positive control. |
| Insufficient Amount of Sample | Ensure you are loading an adequate amount of protein in your assay. | |
| Incorrect Filter Settings | Confirm that you are using the correct excitation (~400 nm) and emission (~505 nm) wavelengths for AFC.[3][5] | |
| Inconsistent Results/High Variability | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. |
| Incomplete Mixing | Gently mix the contents of each well after adding all components to ensure a homogenous reaction. | |
| Temperature Fluctuations | Ensure a stable and consistent incubation temperature for all samples. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of a reconstituted this compound stock solution over time at a specific temperature.
-
Reconstitute the Substrate: Dissolve the lyophilized this compound in high-quality DMSO to a stock concentration of 10 mM.
-
Aliquoting: Aliquot the stock solution into several single-use microcentrifuge tubes to prevent multiple freeze-thaw cycles. Store the aliquots at -80°C.
-
Incubation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours, and weekly), thaw one aliquot and incubate it at the desired test temperature (e.g., room temperature or 37°C).
-
Activity Assay: At each time point, perform a standard caspase-6 activity assay.
-
Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4).
-
Add a known concentration of active recombinant caspase-6 enzyme.
-
Initiate the reaction by adding the aged substrate to a final concentration within the linear range of the assay.
-
-
Data Analysis: Measure the fluorescence kinetically using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Compare the initial reaction rates obtained with the substrate at different incubation times. A significant decrease in the reaction rate indicates substrate degradation.
Visualizations
Caption: A simplified signaling pathway of Caspase-6 activation.
Caption: Experimental workflow for assessing this compound stability.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Z-DEVD-AFC | AAT Bioquest [aatbio.com]
- 3. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin [mdpi.com]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Caspase-6 Assays with Z-VEID-AFC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Z-VEID-AFC to measure caspase-6 activity. Our aim is to help you improve your signal-to-noise ratio and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to detect caspase-6 activity?
A1: this compound is a synthetic fluorogenic substrate designed to measure the activity of caspase-6, a key enzyme in the apoptotic pathway. The substrate consists of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which is the preferred cleavage site for caspase-6, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1][2] In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-6 after the aspartate residue, free AFC is released, which emits a strong fluorescent signal.[1][3] This fluorescence can be measured using a fluorometer, and the rate of its increase is directly proportional to the caspase-6 activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting the AFC fluorophore?
A2: The free AFC fluorophore released upon substrate cleavage has an excitation maximum of approximately 395-400 nm and an emission maximum of 495-505 nm.[1][4] It is crucial to use the correct filter settings on your fluorescence microplate reader or fluorometer to ensure maximal signal detection and minimize background noise.
Q3: Is this compound specific to caspase-6?
A3: While Z-VEID is the preferred cleavage sequence for caspase-6, the substrate is not entirely specific.[5][6] Cross-reactivity with other executioner caspases, particularly caspase-3 and caspase-7, has been reported.[5] In experimental conditions where caspase-3 and -7 are highly activated, such as in apoptosis, their activity can lead to the cleavage of this compound, potentially causing an overestimation of caspase-6 activity.[5] One study demonstrated that an 8-fold molar excess of caspase-3 over caspase-6 resulted in a higher signal from VEID cleavage by caspase-3.[5] Therefore, it is essential to include appropriate controls, such as specific inhibitors, to confirm the contribution of caspase-6 to the measured signal.
Q4: How can I improve the signal-to-noise ratio of my this compound assay?
A4: Improving the signal-to-noise ratio is critical for obtaining accurate data. Here are several strategies:
-
Optimize Substrate Concentration: Use a substrate concentration that is near the Michaelis constant (Km) of the enzyme to ensure a good reaction rate without excessive background from substrate auto-hydrolysis.
-
Minimize Background Fluorescence: Use black, opaque-walled microplates to reduce well-to-well crosstalk and background fluorescence. Ensure all reagents and buffers are of high purity and do not exhibit intrinsic fluorescence.
-
Include Proper Controls: Always include a "no enzyme" control to measure the background fluorescence from the substrate and buffer alone. A specific caspase-6 inhibitor control (e.g., Z-VEID-FMK) can help determine the portion of the signal attributable to caspase-6 activity.
-
Optimize Incubation Time and Temperature: Longer incubation times can increase the signal, but also the background. Perform a time-course experiment to determine the optimal incubation period where the signal is robust and the background remains low. Ensure a constant and optimal temperature for the enzymatic reaction.
Q5: What are the key differences between the this compound assay and the lamin A cleavage assay for measuring caspase-6 activity?
A5: The lamin A cleavage assay is considered a more specific method for measuring caspase-6 activity in complex biological samples.[5] Caspase-6 is the primary caspase responsible for cleaving lamin A, a nuclear envelope protein.[6][7] This cleavage event can be detected by Western blotting using an antibody specific to the cleaved form of lamin A.[7][8][9][10] While the this compound assay is a convenient, high-throughput method, its susceptibility to cross-reactivity with other caspases is a significant drawback. The lamin A cleavage assay, although more labor-intensive, provides a more definitive measure of endogenous caspase-6 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage (e.g., multiple freeze-thaw cycles) or exposure to light can lead to auto-hydrolysis of this compound.[11] 2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases or fluorescent compounds.[11] 3. High Substrate Concentration: Excess substrate can lead to increased non-enzymatic hydrolysis.[12] 4. Autofluorescence: Biological samples (e.g., cell lysates) can contain endogenous fluorescent molecules.[13] | 1. Aliquot the this compound substrate upon receipt and store it protected from light at -20°C for short-term and -80°C for long-term use. Avoid repeated freeze-thaw cycles.[11] 2. Use high-purity, sterile reagents and water. Prepare fresh buffers for each experiment.[11] 3. Perform a substrate titration to determine the optimal concentration that gives a good signal without high background. 4. Run a "lysate only" control (without substrate) to measure the intrinsic fluorescence of your sample and subtract this value from your experimental readings. |
| Low or No Signal | 1. Inactive Caspase-6: The enzyme in your sample may be inactive due to improper sample preparation or storage. 2. Insufficient Enzyme Concentration: The amount of active caspase-6 in your sample may be below the detection limit of the assay. 3. Incorrect Assay Buffer Composition: The pH, ionic strength, or presence of inhibitors in the buffer can affect enzyme activity.[14] 4. Incorrect Instrument Settings: Improper excitation/emission wavelengths or gain settings on the fluorometer will result in poor signal detection.[15] | 1. Ensure proper sample handling and storage on ice to maintain enzyme activity. Include a positive control with known active caspase-6 to validate the assay setup.[16] 2. Increase the amount of cell lysate or protein concentration in the assay. 3. Use a recommended caspase assay buffer (e.g., containing HEPES, DTT, and CHAPS) at the optimal pH (typically around 7.4).[17] 4. Verify that the fluorometer is set to the correct excitation (~400 nm) and emission (~505 nm) wavelengths for AFC. Optimize the gain setting using a positive control.[15] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.[18] 2. Incomplete Mixing: Inadequate mixing of reagents in the wells.[18] 3. Temperature Gradients: Uneven temperature across the microplate.[14] 4. Edge Effects: Evaporation from the outer wells of the plate can concentrate reagents and affect reaction rates.[14] | 1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. 2. Gently tap or use an orbital shaker to ensure thorough mixing of the reaction components in each well. 3. Pre-incubate the plate at the desired reaction temperature to ensure uniformity. 4. Avoid using the outermost wells of the microplate for critical samples, or fill them with buffer to create a humidified environment. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. 2. Enzyme Instability: The caspase-6 enzyme may lose activity over the course of the assay. 3. Product Inhibition: The fluorescent product (AFC) may inhibit the enzyme at high concentrations. | 1. Reduce the enzyme concentration or the incubation time. Ensure that you are measuring the initial velocity of the reaction. 2. Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA to the buffer. 3. Analyze the initial linear phase of the reaction progress curve to determine the reaction rate. |
Quantitative Data Summary
The following table summarizes key parameters for caspase-6 activity assays, comparing the fluorogenic this compound substrate with the more specific, natural substrate, lamin A.
| Parameter | This compound Assay | Lamin A Cleavage Assay (ELISA) | Reference(s) |
| Detection Limit | ~10 nM recombinant caspase-6 (Signal-to-Noise < 3) | ~10 nM recombinant caspase-6 (Signal-to-Noise ≥ 3) | [5] |
| Specificity | Cross-reacts with caspase-3 and -7 | Highly specific for caspase-6 | [5] |
| Kcat/Km (s⁻¹M⁻¹) | 1.8 x 10⁴ | 2.1 x 10⁵ | [11] |
| Assay Format | Homogeneous, fluorescence-based | ELISA or Western Blot | [5] |
| Throughput | High | Low to Medium | [5] |
Experimental Protocols
Key Experiment: Fluorometric Caspase-6 Activity Assay Using this compound
This protocol outlines the general steps for measuring caspase-6 activity in cell lysates using the this compound substrate in a 96-well plate format.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)
-
Dithiothreitol (DTT)
-
This compound substrate (stock solution in DMSO)
-
Caspase-6 Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Recombinant active caspase-6 (for positive control)
-
Caspase-6 specific inhibitor (e.g., Z-VEID-FMK, for inhibitor control)
-
Black, opaque-walled 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest treated and untreated cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (supplemented with DTT and protease inhibitors, if used) at a concentration of 1-2 x 10^6 cells per 100 µL.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a pre-chilled 96-well black plate, add the following to the designated wells:
-
Sample Wells: 50-100 µg of protein lysate.
-
Positive Control Well: A known amount of recombinant active caspase-6.
-
Inhibitor Control Wells: 50-100 µg of protein lysate pre-incubated with a caspase-6 specific inhibitor for 10-15 minutes at room temperature.
-
Blank (No Enzyme) Well: Cell Lysis Buffer without any lysate.
-
-
Adjust the volume in all wells to 50 µL with Caspase-6 Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of this compound (e.g., 100 µM) in Caspase-6 Assay Buffer.
-
Add 50 µL of the 2X this compound working solution to all wells to initiate the reaction (final concentration of 50 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 5-10 minutes for 1-2 hours, using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank well from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the rate of the reaction (slope) from the initial linear portion of the curve.
-
The caspase-6 activity can be expressed as the change in fluorescence units per minute per milligram of protein.
-
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. bosterbio.com [bosterbio.com]
- 3. pcrbio.com [pcrbio.com]
- 4. Defining substrate requirements for cleavage of farnesylated prelamin A by the integral membrane zinc metalloprotease ZMPSTE24 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamin Cleavage: A Reliable Marker for Studying Staurosporine-Induced Apoptosis in Corneal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleaved Lamin A (Small Subunit) Antibody (#2035) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. Cleaved Lamin A (Small Subunit) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Cleaved Lamin A (Asp230) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Caspase-6 Fluorescence Assays
Welcome to the Technical Support Center for Caspase-6 Fluorescence Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a caspase-6 fluorescence assay?
A caspase-6 fluorescence assay is a method to quantify the enzymatic activity of caspase-6, a key protease involved in apoptosis (programmed cell death).[1] The assay utilizes a synthetic peptide substrate, commonly Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin), which is derived from the caspase-6 cleavage site in its natural substrate, lamin A/C.[1] In its intact form, the substrate is not fluorescent because the fluorophore (AMC) is quenched. When active caspase-6 cleaves the peptide at the aspartate residue, the free AMC is released, resulting in a measurable fluorescent signal that is directly proportional to the caspase-6 activity.[1]
Q2: Why is my background fluorescence high in my negative control wells?
High background fluorescence can be caused by several factors:
-
Substrate degradation: The Ac-VEID-AMC substrate may degrade over time, leading to the release of free AMC and a high background signal. It is recommended to prepare fresh substrate for each experiment and avoid multiple freeze-thaw cycles.[2]
-
Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances. Using high-purity reagents and sterile water is crucial.
-
Non-specific protease activity: Other proteases in the cell lysate may cleave the substrate. Including a specific caspase-6 inhibitor, such as Ac-VEID-CHO, in a control well can help determine the level of non-specific cleavage.[2]
Q3: What are the potential reasons for a low or no signal in my experimental samples?
A weak or absent signal can be due to:
-
Inactive enzyme: The caspase-6 in your sample may be inactive or present at a very low concentration. Ensure that the cell lysis and assay conditions are optimal for preserving enzyme activity. Using a positive control, such as recombinant active caspase-6, can help validate the assay setup.[1]
-
Suboptimal assay conditions: Incorrect pH, temperature, or buffer composition can negatively impact enzyme activity. The assay should be performed at the optimal temperature, typically 37°C.[1]
-
Insufficient protein concentration: The amount of cell lysate used may not contain enough active caspase-6 to generate a detectable signal. It is recommended to use between 10-50 µg of cell lysate protein per reaction.[1]
Q4: Is the Ac-VEID-AMC substrate specific to caspase-6?
While Ac-VEID-AMC is a preferred substrate for caspase-6, it is not entirely specific. Other caspases, such as caspase-3 and caspase-7, can also cleave this substrate, although generally with lower efficiency.[2][3] In samples with high levels of other active caspases, this cross-reactivity can lead to an overestimation of caspase-6 activity.[4] Therefore, it is essential to use a specific caspase-6 inhibitor, like Ac-VEID-CHO, as a control to confirm the specificity of the measured activity.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | Prepare fresh Ac-VEID-AMC substrate solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it protected from light at -20°C or -80°C.[2][5] |
| Reagent Contamination | Use high-purity, nuclease-free water and fresh buffer components. Filter-sterilize buffers if necessary. |
| Non-specific Protease Activity | Include a control well with your sample and a specific caspase-6 inhibitor (e.g., Ac-VEID-CHO at 0.5 µM) to quantify and subtract the signal from non-caspase-6 proteases.[1] |
| Autofluorescence of Compounds | If screening compounds, test their intrinsic fluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate. |
Issue 2: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Caspase-6 | Ensure proper sample handling and storage to maintain enzyme activity. Use fresh cell lysates and keep them on ice. Include a positive control with a known amount of active recombinant caspase-6 to verify the assay is working correctly.[1] |
| Suboptimal Assay Conditions | Verify that the assay buffer has the correct pH (typically 7.4) and composition. Ensure the incubation temperature is optimal, usually 37°C.[1][6] |
| Incorrect Wavelength Settings | Confirm that the fluorometer is set to the correct excitation (~360 nm) and emission (~440 nm) wavelengths for free AMC.[7] |
| Insufficient Sample Amount | Increase the amount of cell lysate protein per well (recommended range is 10-50 µg).[1] If inducing apoptosis, optimize the induction time to ensure sufficient caspase-6 activation. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Substrate (Ac-VEID-AMC) | 50 - 200 µM | The final concentration should be optimized for your specific assay conditions. Maximal activity is often achieved at higher concentrations (e.g., 200 µM).[7] |
| Inhibitor (Ac-VEID-CHO) | 0.5 µM | For complete inhibition of caspase-6 activity.[1] |
| Cell Lysate Protein | 10 - 50 µg per reaction | The optimal amount may vary depending on the cell type and the level of caspase-6 activation.[1] |
| Purified Caspase-6 | 10 - 100 nM | For assays using purified enzyme.[1] |
| Incubation Temperature | 37°C | Optimal for enzyme activity.[1] |
| Incubation Time | 30 - 60 minutes | For kinetic assays, readings are typically taken every 5 minutes.[1] |
| Excitation Wavelength | 360 - 380 nm | For detection of free AMC.[1] |
| Emission Wavelength | 440 - 460 nm | For detection of free AMC.[1] |
Experimental Protocols
Detailed Protocol for Caspase-6 Fluorescence Assay
This protocol is designed for a 96-well plate format.
1. Reagent Preparation
-
Assay Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% Glycerol, 1 mM EDTA, and 10 mM DTT. Add DTT fresh before use.[1]
-
Lysis Buffer (1X): 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT. Keep on ice.[1]
-
Substrate Working Solution (2X): Prepare a 100 µM solution of Ac-VEID-AMC in 1X Assay Buffer. Protect from light.[1]
-
Inhibitor Solution (Ac-VEID-CHO): Prepare a stock solution. A final concentration of 0.5 µM is typically used for complete inhibition.[1]
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in 1X Assay Buffer (e.g., 0, 2.5, 5, 10, 15, 20 µM) to generate a standard curve.[1]
2. Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cells using a known method (e.g., staurosporine (B1682477) treatment). Include a non-induced control group.[1]
-
Harvest cells and pellet them by centrifugation.[1]
-
Resuspend the cell pellet in ice-cold 1X Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).[1]
-
Incubate on ice for 10-15 minutes.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[1]
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[1]
3. Assay Procedure
-
In a black 96-well plate, set up the following reactions:
-
Sample Wells: Add 10-50 µg of cell lysate.
-
Inhibitor Control Wells: Add 10-50 µg of cell lysate and pre-incubate with Ac-VEID-CHO for 5-10 minutes at room temperature.[1]
-
Blank Well: Add Lysis Buffer or Assay Buffer without any sample.
-
-
Adjust the volume in all wells to 50 µL with 1X Assay Buffer.[1]
-
Initiate the reaction by adding 50 µL of the 2X Ac-VEID-AMC substrate working solution to all wells, for a final volume of 100 µL. Mix gently.[1]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[1]
-
Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) with excitation at ~360 nm and emission at ~440 nm.[1]
4. Data Analysis
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards versus their concentrations and perform a linear regression to determine the slope (RFU/nmol).[1]
-
Calculate Caspase-6 Activity:
-
For each sample, determine the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.[1]
-
Subtract the rate of the blank from the sample rates.[1]
-
Convert the corrected rate (ΔRFU/min) to pmol of AMC released per minute using the slope from the AMC standard curve.[1]
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg of protein).[1]
-
The fold-increase in caspase-6 activity can be determined by comparing the activity of the induced sample to the non-induced control.[1]
-
Visualizations
Caption: Caspase-6 activation signaling pathway.
Caption: Experimental workflow for a caspase-6 fluorescence assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Z-VEID-AFC Caspase-6 Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Z-VEID-AFC assay to measure caspase-6 activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a fluorometric method used to detect the activity of caspase-6, an executioner caspase involved in apoptosis (programmed cell death).[1][2] The assay utilizes a synthetic peptide substrate, this compound, which consists of the amino acid sequence Val-Glu-Ile-Asp (VEID) linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[3][4] In the presence of active caspase-6, the enzyme cleaves the substrate at the aspartate residue, releasing AFC.[2][5] The free AFC molecule fluoresces when excited with light at the appropriate wavelength, and the intensity of this fluorescence is directly proportional to the caspase-6 activity in the sample.[3]
Q2: What is the substrate specificity of this compound?
The peptide sequence VEID is a preferred cleavage site for caspase-6.[6][7] While caspase-6 exhibits a preference for substrates with valine or leucine (B10760876) at the P4 position, other caspases, such as caspase-3 and -7, typically prefer an aspartate residue at this position.[6] This makes this compound a relatively specific substrate for caspase-6.[1] However, it is important to note that other proteases in a sample could potentially cleave the substrate, leading to non-specific signal.[8] Therefore, the use of appropriate controls is crucial for accurate interpretation of results.
Q3: What are the essential controls for a this compound assay?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (No Enzyme/Lysate): This control contains all reaction components except for the cell lysate or purified enzyme. It helps to determine the background fluorescence of the substrate and assay buffer.[9] High fluorescence in this control may indicate substrate degradation.[10]
-
Uninduced/Untreated Cell Lysate Control: This control consists of lysate from cells that have not been treated with an apoptosis-inducing agent. It establishes the basal level of caspase-6 activity in your experimental system.
-
Positive Control: A sample with known caspase-6 activity should be included to confirm that the assay is working correctly. This could be a lysate from cells treated with a known apoptosis inducer or purified active caspase-6.[8]
-
Inhibitor Control: To confirm that the measured fluorescence is due to caspase-6 activity, a parallel reaction should be run in the presence of a specific caspase-6 inhibitor, such as Z-VEID-FMK.[11] A significant reduction in fluorescence in the presence of the inhibitor confirms the specificity of the assay.[9] A general caspase inhibitor like Z-VAD-FMK can also be used.[9]
Troubleshooting Guide
Problem 1: High background fluorescence in "no-enzyme" or "buffer-only" control wells.
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Store the this compound substrate protected from light at -20°C for short-term and -80°C for long-term storage.[10] Aliquot the substrate upon reconstitution to minimize freeze-thaw cycles.[10] |
| Autofluorescence of Assay Components | Ensure that the final concentration of DMSO (used to dissolve the substrate) is low (typically <5%) and consistent across all wells.[10] Test individual assay components for intrinsic fluorescence at the excitation and emission wavelengths used for AFC. |
| Sub-optimal pH | Verify the pH of the assay buffer, as non-optimal pH can affect substrate stability.[10] |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if microbial contamination is suspected.[8] |
Problem 2: Low or no fluorescent signal in your induced/treated sample.
| Potential Cause | Troubleshooting Step |
| Inactive Caspase-6 | Ensure that your experimental conditions are optimal for inducing apoptosis and activating caspase-6. Confirm the assay setup with a positive control containing known active caspase-6.[8] |
| Insufficient Enzyme Concentration | The amount of active caspase-6 in your sample may be below the detection limit of the assay. Consider concentrating your sample or increasing the amount of lysate used.[8] |
| Incorrect Instrument Settings | Verify that the fluorometer is set to the correct excitation and emission wavelengths for AFC.[8] |
| Expired or Improperly Stored Substrate | Use a fresh vial of this compound and confirm that it has been stored according to the manufacturer's recommendations.[8] |
Problem 3: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
| Incomplete Mixing | Gently mix the contents of each well after adding all components to ensure a homogeneous reaction.[8] |
| Temperature Fluctuations | Ensure a stable and consistent incubation temperature for all samples.[8] |
Experimental Protocols
In Vitro Caspase-6 Activity Assay
This protocol describes the measurement of caspase-6 activity in cell lysates.
Materials:
-
Cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)[2]
-
This compound substrate (1 mM stock in DMSO)[3]
-
Caspase-6 Inhibitor (e.g., Z-VEID-FMK, 1 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells and treat with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control.
-
Cell Lysis:
-
For adherent cells, wash with PBS and add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in ice-cold lysis buffer.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
For the inhibitor control, pre-incubate the lysate with the caspase-6 inhibitor (e.g., 1 µL of 1 mM Z-VEID-FMK) for 10-15 minutes at 37°C.[9]
-
Prepare a blank well containing 50 µL of lysis buffer.
-
-
Reaction Initiation:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 360-400 nm and an emission wavelength of 505-550 nm.[3][9]
Data Presentation
Table 1: Spectral Properties of AFC Fluorophore
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~400 |
| Emission Maximum | ~505 |
Table 2: Example Data Interpretation
| Sample | Fluorescence Units (RFU) | Fold-Increase in Activity |
| Blank (Buffer + Substrate) | 50 | N/A |
| Untreated Lysate | 150 | 1.0 |
| Treated Lysate | 750 | 5.0 |
| Treated Lysate + Inhibitor | 175 | 1.17 |
Fold-Increase = (RFU of Treated Lysate - RFU of Blank) / (RFU of Untreated Lysate - RFU of Blank)
Visualizations
Caption: Experimental workflow for the this compound assay.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. cephamls.com [cephamls.com]
- 4. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. docs.aatbio.com [docs.aatbio.com]
dealing with autofluorescence in Z-VEID-AFC experiments
Welcome to the technical support center for Z-VEID-AFC-based caspase-6 activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to autofluorescence, ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
Autofluorescence is the natural fluorescence emitted by cells and tissues when excited by light.[1] Common endogenous fluorophores include metabolic cofactors like NADH and flavins, as well as structural proteins such as collagen and elastin.[2] In this compound assays, the substrate cleavage by caspase-6 releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which has an excitation maximum around 400 nm and an emission maximum around 505 nm.[3][4] This blue-green emission spectrum significantly overlaps with the emission spectra of common autofluorescent molecules, which are typically excited by UV to blue light and emit in the blue to green range (350-550 nm).[2][5] This overlap can lead to high background signals, masking the specific fluorescence from AFC and reducing the sensitivity of the assay.
Q2: How can I determine if my samples have high autofluorescence?
The most straightforward method is to prepare a "no-substrate" control. This involves preparing a sample of your cells or tissue and subjecting them to the same experimental conditions (e.g., fixation, permeabilization) as your test samples, but without adding the this compound substrate. If you observe significant fluorescence in this control when exciting at ~400 nm and measuring emission at ~505 nm, then autofluorescence is a likely issue in your experiment.
Q3: Can my experimental setup or reagents contribute to high background fluorescence?
Yes, several factors beyond cellular autofluorescence can contribute to high background:
-
Culture Media: Phenol red, a common pH indicator in cell culture media, is fluorescent.[1] Serum components can also be a source of background fluorescence.[2]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products.[1][5]
-
Mounting Media: Some mounting media can have intrinsic fluorescence.
-
Plasticware: The plastic used in multi-well plates can be fluorescent. Using plates with black walls can help minimize this issue.[1]
Troubleshooting Guide: Dealing with Autofluorescence
High background fluorescence can obscure the specific signal from your this compound assay. The following troubleshooting guide provides a systematic approach to identifying and mitigating sources of autofluorescence.
// Node Definitions Start [label="High Background Fluorescence Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckControls [label="Analyze Controls:\n- No-substrate control\n- Unstained cells", fillcolor="#FBBC05", fontcolor="#202124"]; SourceID [label="Identify Source of Autofluorescence", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular [label="Cellular Autofluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonCellular [label="Non-Cellular Background", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeExp [label="Optimize Experimental Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenching [label="Apply Quenching Methods", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectral [label="Use Spectral Unmixing", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeReagents [label="Optimize Reagents & Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Reduced Background & Improved Signal-to-Noise", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Start -> CheckControls; CheckControls -> SourceID; SourceID -> Cellular [label="Fluorescence in unstained cells"]; SourceID -> NonCellular [label="Fluorescence in media/plate only"]; Cellular -> OptimizeExp; Cellular -> Quenching; Cellular -> Spectral; NonCellular -> OptimizeReagents; OptimizeExp -> End; Quenching -> End; Spectral -> End; OptimizeReagents -> End; }
Caption: A step-by-step workflow to diagnose and resolve high autofluorescence.Quantitative Data Summary
The following table summarizes the effectiveness of various methods for reducing autofluorescence in the blue-green spectral range relevant to this compound assays.
| Method | Target Autofluorescence Source | Effectiveness for AFC Assays | Potential Drawbacks |
| Sodium Borohydride (B1222165) | Aldehyde-induced fluorescence | Moderate to High[6] | Can increase red blood cell autofluorescence; may affect antigenicity.[6] |
| Sudan Black B | Lipofuscin | High[7][8] | Can introduce its own fluorescence in the far-red spectrum.[7] |
| Phenol Red-Free Media | Media components | High | Requires adaptation of cell culture protocols. |
| Reduced Serum Concentration | Media components | Moderate | May affect cell health and growth. |
| Optimized Fixation | Aldehyde-induced fluorescence | Moderate | Requires careful titration of fixative concentration and time. |
| Spectral Unmixing | All sources with distinct spectra | High | Requires specialized imaging systems and software. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reduction of Aldehyde-Induced Autofluorescence
This protocol is suitable for cells that have been fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Ice
Procedure:
-
Prepare Fresh Solution: Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Note: Sodium borohydride is unstable in aqueous solutions, so it must be prepared fresh.
-
Cell Fixation: Fix cells as per your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each to remove the fixative.
-
Quenching: Add the freshly prepared 0.1% sodium borohydride solution to the cells and incubate for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the sodium borohydride.
-
Proceed with Assay: Continue with your this compound assay protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is particularly useful for aged cells or tissues known to accumulate lipofuscin.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for at least 30 minutes and then filter it through a 0.2 µm filter to remove any undissolved particles.[7][8]
-
Cell Preparation: After fixation and permeabilization steps of your standard protocol, wash the cells with PBS.
-
Staining: Incubate the cells with the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.[7]
-
Washing: Wash the cells extensively with PBS (3-5 times for 5 minutes each) to remove excess stain.
-
Proceed with Assay: Continue with the blocking and substrate incubation steps of your this compound assay.
Signaling Pathway and Experimental Workflow Diagrams
Caspase-6 Activation Pathway
Caspase-6 is an executioner caspase that can be activated by several initiator caspases. Its activation leads to the cleavage of specific substrates involved in apoptosis and neurodegeneration.
// Node Definitions ApoptoticStimuli [label="Apoptotic Stimuli\n(e.g., TNF-α, DNA damage)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase8_10 [label="Caspase-8 / Caspase-10", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3_7 [label="Caspase-3 / Caspase-7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase6 [label="Pro-caspase-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase6 [label="Active Caspase-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LaminAC [label="Lamin A/C", fillcolor="#34A853", fontcolor="#FFFFFF"]; HTT [label="Huntingtin (HTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Neurodegeneration [label="Neurodegeneration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ApoptoticStimuli -> Caspase8_10 [label="activates"]; Caspase8_10 -> Caspase3_7 [label="activates"]; Caspase3_7 -> Procaspase6 [label="cleaves & activates"]; Procaspase6 -> Caspase6; Caspase6 -> LaminAC [label="cleaves"]; Caspase6 -> HTT [label="cleaves"]; Caspase6 -> APP [label="cleaves"]; LaminAC -> Apoptosis; HTT -> Neurodegeneration; APP -> Neurodegeneration; }
Caption: Simplified overview of the caspase-6 activation pathway.Experimental Workflow for this compound Assay with Autofluorescence Controls
A well-designed experimental workflow with appropriate controls is crucial for obtaining reliable data.
// Node Definitions CellCulture [label="1. Cell Culture & Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fixation [label="2. Fixation & Permeabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QuenchingStep [label="3. Autofluorescence Quenching\n(Optional, e.g., NaBH₄ or Sudan Black B)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="4. Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstrateIncubation [label="5. Add this compound Substrate\n(and controls)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="6. Fluorescence Measurement\n(Ex: ~400 nm, Em: ~505 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="7. Data Analysis\n(Subtract background from controls)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Controls [label="Controls:\n- No-substrate\n- Unstained cells\n- Inhibitor-treated", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CellCulture -> Fixation; Fixation -> QuenchingStep; QuenchingStep -> Blocking; Blocking -> SubstrateIncubation; SubstrateIncubation -> Measurement; Measurement -> DataAnalysis; SubstrateIncubation -> Controls [style=dashed, arrowhead=none]; }
Caption: Recommended workflow for this compound assays including autofluorescence controls.References
- 1. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quantitative analysis of autofluorescence images for oral cancer screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kb.osu.edu]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Z-VEID-AFC Caspase-6 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of cell lysis buffer on the Z-VEID-AFC caspase-6 fluorometric assay. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for caspase-6?
The this compound assay is a fluorometric method to measure the activity of caspase-6, an executioner caspase involved in apoptosis. The assay utilizes a synthetic peptide substrate, Z-VEID, which is a target sequence for caspase-6, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, AFC's fluorescence is quenched. When active caspase-6 in a cell lysate cleaves the Z-VEID peptide, AFC is released, resulting in a measurable increase in fluorescence.[1][2] The intensity of the fluorescence is directly proportional to the caspase-6 activity in the sample.
Q2: Why is the choice of cell lysis buffer critical for this assay?
The cell lysis buffer is crucial as it must efficiently release cellular contents, including active caspase-6, without denaturing the enzyme or interfering with the subsequent enzymatic reaction and fluorescent readout. Components of the lysis buffer, such as detergents, salts, pH, and protease inhibitors, can significantly impact the accuracy and sensitivity of the assay. An inappropriate lysis buffer can lead to artificially low or high caspase activity readings, or high background fluorescence.
Q3: Can I use a generic cell lysis buffer for the this compound assay?
While some generic lysis buffers may be compatible, it is highly recommended to use the lysis buffer provided in a commercial this compound assay kit or a formulation specifically optimized for caspase activity assays. These buffers are designed to maintain the native conformation and activity of caspases and are free of components that could interfere with the assay. If you must prepare your own, it is essential to carefully consider the impact of each component.
Troubleshooting Guide: Lysis Buffer Effects
This guide addresses common problems that may arise due to the composition of the cell lysis buffer.
Issue 1: Low or No Caspase-6 Activity Detected
If you observe lower than expected or no caspase-6 activity, the lysis buffer could be the culprit.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Detergent Type or Concentration | Use a non-ionic detergent (e.g., Triton X-100, NP-40) at a concentration of 0.1-1.0%. Avoid harsh ionic detergents like SDS, which can denature enzymes. | Non-ionic detergents are generally milder and help to solubilize cellular membranes to release cytosolic contents without disrupting protein structure and function.[3] |
| High Salt Concentration | Maintain a salt concentration (e.g., NaCl) in the range of 50-150 mM. High salt concentrations can inhibit enzyme activity. | While salts are necessary to maintain ionic strength, excessive ions can interfere with the enzyme's active site or conformation, leading to reduced activity.[4] |
| Suboptimal pH | Ensure the lysis buffer has a pH between 7.2 and 7.5. Caspases are most active at a neutral pH. | The catalytic activity of enzymes like caspases is highly dependent on pH. Deviations from the optimal pH range can lead to a rapid loss of activity. |
| Presence of Cysteine Protease Inhibitors | If using a protease inhibitor cocktail, ensure it does not contain inhibitors of cysteine proteases (e.g., E-64, leupeptin). | Caspases are cysteine proteases. Inhibitors targeting this class of proteases will directly inhibit caspase-6 activity, leading to false-negative results.[5] |
| Incomplete Cell Lysis | Ensure complete cell lysis by optimizing the lysis protocol. This may involve freeze-thaw cycles, gentle vortexing, or incubation on ice.[1][6] | If cells are not completely lysed, the active caspase-6 will not be released into the lysate, resulting in an underestimation of its activity. |
Issue 2: High Background Fluorescence
High background fluorescence can mask the true signal from caspase-6 activity.
| Potential Cause | Recommended Solution | Explanation |
| Lysis Buffer Autofluorescence | Run a "lysis buffer only" control (without cell lysate) to check for inherent fluorescence. If high, consider using a different buffer formulation. | Some buffer components can be inherently fluorescent at the excitation and emission wavelengths used for AFC (Ex/Em = ~400/~505 nm), leading to a high background signal. |
| Detergent-Induced Substrate Degradation | Use high-purity, non-ionic detergents. Some detergents may contain impurities that can cause spontaneous hydrolysis of the this compound substrate. | The breakdown of the substrate independent of caspase activity will release free AFC, contributing to a high background reading. |
| Contamination of Lysis Buffer | Prepare lysis buffer with high-purity water and reagents. Ensure proper sterile technique to prevent microbial contamination. | Microbial growth in the buffer can introduce proteases that may cleave the substrate non-specifically. |
Experimental Protocols
Recommended Cell Lysis Protocol for this compound Assay
-
Cell Harvesting : For adherent cells, scrape them gently in cold PBS. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing : Wash the cell pellet once with ice-cold PBS to remove any residual media.
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer at a recommended concentration (e.g., 1-5 x 10^6 cells per 50 µL of buffer).[6]
-
Incubation : Incubate the cell suspension on ice for 10-15 minutes, with gentle vortexing every 5 minutes.
-
Centrifugation : Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Lysate Collection : Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is your sample for the caspase-6 assay.
-
Protein Quantification : Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay to normalize caspase activity to the total protein amount.
Standard Lysis Buffer Formulation
A commonly used lysis buffer for caspase assays has the following composition:
| Component | Final Concentration | Purpose |
| HEPES | 50 mM | Buffering agent to maintain pH ~7.4 |
| NaCl | 100-150 mM | To maintain ionic strength |
| CHAPS or Triton X-100 | 0.1% (w/v) | Non-ionic detergent for cell lysis |
| DTT | 5-10 mM | Reducing agent to maintain caspase in an active state |
| EDTA | 1 mM | Chelating agent |
| Protease Inhibitor Cocktail | 1X (without cysteine protease inhibitors) | To prevent degradation of target proteins |
Visualizations
Caption: Experimental workflow for the this compound caspase-6 assay.
Caption: Troubleshooting logic for lysis buffer-related issues.
References
- 1. echemi.com [echemi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Caspase-6 Substrates: A Comparative Analysis of Z-VEID-AFC and Alternatives
For researchers in apoptosis, neurodegenerative disease, and drug development, the accurate measurement of caspase-6 activity is paramount. While synthetic fluorogenic substrates like Z-VEID-AFC offer a convenient method for this quantification, a deeper dive into their performance compared to natural substrates reveals critical considerations for experimental design and data interpretation.
This guide provides an objective comparison of the widely used fluorogenic substrate this compound with its key alternative, the natural protein substrate Lamin A. We present supporting experimental data, detailed protocols for key assays, and a visualization of the relevant signaling pathway to empower researchers in making informed decisions for their specific experimental needs.
Performance Comparison: this compound vs. Lamin A
The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) was identified as a preferred cleavage site for caspase-6, leading to the development of synthetic substrates like this compound (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin).[1][2] Upon cleavage by active caspase-6, the fluorophore AFC is released, producing a measurable signal. However, a significant drawback of peptide-based substrates is their potential for cross-reactivity with other executioner caspases, particularly the highly abundant caspase-3 and caspase-7, which can lead to an overestimation of caspase-6 activity.[3]
In contrast, the nuclear structural protein Lamin A is a well-established natural substrate of caspase-6.[4][5] The cleavage of Lamin A is considered a more specific and biologically relevant indicator of intracellular caspase-6 activity.[3][6]
A quantitative comparison of the kinetic parameters for caspase-6 with both Ac-VEID-AFC (a close analog of this compound) and full-length Lamin A highlights the superior efficiency of the natural substrate.
| Substrate | Enzyme | Km | kcat | kcat/Km |
| Ac-VEID-AFC | Caspase-6 | >1000-fold higher than Lamin A | - | >10-fold lower than Lamin A |
| Lamin A | Caspase-6 | <1 µM | - | >10-fold higher than Ac-VEID-AFC |
Table 1: Comparison of kinetic parameters for Caspase-6 with Ac-VEID-AFC and Lamin A. Data indicates that Lamin A has a significantly lower Km and a higher catalytic efficiency (kcat/Km) compared to the peptide substrate, making it a more efficient substrate for caspase-6.[5]
Experimental Protocols
To aid in the practical application of these substrates, we provide detailed methodologies for both a fluorometric caspase-6 activity assay and a Western blot-based assay for Lamin A cleavage.
Protocol 1: Fluorometric Caspase-6 Activity Assay using this compound
This protocol outlines the general steps for measuring caspase-6 activity in cell lysates.
A. Cell Lysate Preparation:
-
Induce apoptosis in the cell line of interest using a known method (e.g., staurosporine (B1682477) treatment). Include a non-induced control group.[1]
-
Harvest cells and pellet them by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.[1]
-
Incubate on ice for 10-15 minutes.[1]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]
-
Collect the supernatant, which contains the cytosolic extract.
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.[1]
B. Caspase Activity Assay:
-
In a black 96-well plate, add 50-100 µg of protein lysate per well.[3]
-
Prepare a reaction mix containing 2x caspase cleavage buffer and this compound at the desired final concentration (e.g., 50 µM).[3]
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light.[3]
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm.[1][5]
C. Data Analysis:
-
For each sample, determine the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (lysis buffer only) from the rate of the samples.
-
The fold-increase in caspase-6 activity can be determined by comparing the activity of the induced sample to the non-induced control.[1]
Protocol 2: Western Blot for Detection of Cleaved Lamin A
This method provides a more specific assessment of in-cell caspase-6 activity.
A. Sample Preparation:
-
Prepare cell lysates from control and treated cells as described in Protocol 1 (A).
-
Normalize protein concentrations for all samples.
B. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for cleaved Lamin A (detecting the 28 kDa fragment) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
C. Data Analysis:
-
The intensity of the 28 kDa band corresponding to cleaved Lamin A is indicative of caspase-6 activity.[3]
Signaling Pathway and Experimental Workflow
Caspase-6 is an executioner caspase that plays a central role in the apoptotic cascade. It is typically activated by initiator caspases, such as caspase-8 and caspase-9, which are themselves activated by extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, respectively. Once activated, caspase-6 cleaves a specific set of cellular substrates, including Lamin A, leading to the dismantling of the cell.[4][7]
Caption: Caspase-6 activation pathway and substrate cleavage.
Conclusion
While this compound and similar fluorogenic substrates provide a rapid and high-throughput method for assessing caspase activity, their inherent lack of specificity is a critical limitation. For studies demanding high confidence in the specific measurement of caspase-6 activity, particularly in the context of apoptosis where other executioner caspases are active, the use of a more biologically relevant and specific assay, such as monitoring the cleavage of the natural substrate Lamin A, is strongly recommended. The choice of substrate should be guided by the specific experimental question and the need for specificity versus throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Caspase-6 Substrates: Z-VEID-AFC vs. Ac-VEID-AMC
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the accurate measurement of caspase activity is paramount. Caspase-6, an executioner caspase, plays a critical role in the apoptotic cascade and has been implicated in neurodegenerative diseases. This guide provides a comprehensive and objective comparison of two commonly used fluorogenic substrates for caspase-6: Z-VEID-AFC and Ac-VEID-AMC. This comparison is supported by experimental data to aid researchers in selecting the optimal substrate for their specific experimental needs.
Biochemical and Kinetic Properties
Both this compound (carbobenzoxy-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) and Ac-VEID-AMC (acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin) are synthetic tetrapeptide substrates designed to mimic the caspase-6 cleavage site in its natural substrate, Lamin A. Upon cleavage by active caspase-6, the fluorophores AFC (7-amino-4-trifluoromethylcoumarin) and AMC (7-amino-4-methylcoumarin) are released, respectively, producing a measurable fluorescent signal.
The choice between these substrates often depends on the specific experimental setup, including the instrumentation available and the potential for background fluorescence. A key differentiator lies in their spectral properties and kinetic parameters.
Table 1: Comparison of Biochemical and Kinetic Properties
| Property | This compound | Ac-VEID-AMC |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | AMC (7-amino-4-methylcoumarin) |
| Excitation Wavelength | ~400 nm[1] | 340-360 nm[1] |
| Emission Wavelength | ~505 nm[1] | 440-460 nm[1] |
| Km (for Caspase-6) | 468 µM[2] | 16.7 µM[2] |
| kcat (for Caspase-6) | Not readily available | 0.29 s⁻¹[2] |
| kcat/Km (for Caspase-6) | Not readily available | 17,365 M⁻¹s⁻¹[2] |
Note: Kinetic parameters can vary depending on assay conditions. The data presented is for comparative purposes.
Based on the available data, Ac-VEID-AMC exhibits a significantly lower Michaelis constant (Km) for caspase-6 compared to Ac-VEID-AFC, suggesting a higher affinity of the enzyme for this substrate.[2] This higher affinity can be advantageous in assays where the concentration of active caspase-6 is low.
Specificity and Cross-Reactivity
While the VEID sequence is a preferential cleavage site for caspase-6, it is not entirely specific. Other caspases, particularly the executioner caspases -3 and -7, can also cleave VEID-containing substrates, which can lead to an overestimation of caspase-6 activity, especially during apoptosis where multiple caspases are activated.[2] It is crucial to use appropriate controls, such as specific caspase inhibitors, to confirm the contribution of caspase-6 to the observed signal.[3]
For applications requiring high specificity, an alternative approach is to measure the cleavage of the natural caspase-6 substrate, Lamin A.[2] Assays based on Lamin A cleavage, such as Western blotting for the cleaved fragment or specific ELISA formats, can provide a more reliable measure of caspase-6 activity in complex biological samples.[2]
Experimental Protocols
Below are detailed methodologies for performing a caspase-6 activity assay using either this compound or Ac-VEID-AMC.
Caspase-6 Activity Assay (Fluorometric)
I. Reagent Preparation
-
Assay Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. Prepare fresh and keep on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of either this compound or Ac-VEID-AMC in sterile DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 100 µM. Protect from light.
-
Cell Lysate: Prepare cell lysates from control and treated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
(Optional) Caspase-6 Inhibitor: Prepare a stock solution of a specific caspase-6 inhibitor (e.g., Ac-VEID-CHO) in DMSO.
II. Assay Procedure
-
In a black, flat-bottom 96-well plate, add 50-100 µg of protein lysate to each well.
-
(Optional) For inhibitor control wells, pre-incubate the lysate with the caspase-6 inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).
-
For This compound , use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
For Ac-VEID-AMC , use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]
-
III. Data Analysis
-
Calculate the rate of the reaction (change in fluorescence intensity per minute) from the linear portion of the curve.
-
Subtract the rate of the blank (assay buffer and substrate only) from the rate of each sample.
-
The fold-increase in caspase-6 activity can be determined by comparing the reaction rates of the treated samples to the untreated controls.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the caspase-6 signaling pathway and a typical experimental workflow.
Conclusion
Both this compound and Ac-VEID-AMC are valuable tools for measuring caspase-6 activity. The choice between them will depend on the specific requirements of the experiment. Ac-VEID-AMC's higher affinity for caspase-6 may be advantageous for detecting low enzyme concentrations. However, the potential for cross-reactivity with other caspases is a critical consideration for both substrates. Researchers should carefully consider the experimental context and employ appropriate controls to ensure the specificity of their results. For studies demanding high specificity, particularly in complex biological samples, assays based on the cleavage of the natural substrate, Lamin A, are a robust alternative.
References
A Comparative Guide to Fluorogenic Caspase Substrates: Z-VEID-AFC vs. Z-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research and drug development, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of programmed cell death. Fluorogenic substrates provide a sensitive and quantitative means to monitor the activity of these key enzymes. This guide offers an objective comparison of two widely used fluorogenic substrates: Z-VEID-AFC, primarily targeting caspase-6, and Z-DEVD-AFC, a classical substrate for caspase-3. This comparison is supported by available experimental data and detailed methodologies to inform experimental design and data interpretation.
Introduction to this compound and Z-DEVD-AFC
This compound is a fluorogenic substrate designed to be preferentially cleaved by caspase-6. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is based on the cleavage site in lamin A, a known substrate of caspase-6. Upon cleavage by an active caspase, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, producing a quantifiable fluorescent signal.
Z-DEVD-AFC is a well-established fluorogenic substrate for caspase-3 and other related "executioner" caspases, such as caspase-7.[1] The Asp-Glu-Val-Asp (DEVD) sequence is derived from the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[2] Similar to this compound, cleavage of Z-DEVD-AFC by active caspases liberates the AFC fluorophore, allowing for the measurement of enzyme activity.[3][4]
Specificity and Cross-Reactivity: A Quantitative Comparison
The utility of a fluorogenic caspase substrate is largely determined by its specificity for the target caspase. While designed with a preferred caspase in mind, many peptide-based substrates exhibit some level of cross-reactivity with other caspases, a critical consideration for accurate data interpretation.[5]
| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-VEID-AFC | Caspase-6 | 30 | 5.0 | 168,000 |
| Z-DEVD-AFC | Caspase-3 | 9.7 | Not Reported | Not Reported |
Note: The kinetic parameters for Ac-VEID-AFC are for the acetylated form, which is expected to have similar specificity to the Z-protected form. Data for a comprehensive panel of caspases for both substrates is limited in publicly available literature.
While quantitative data on cross-reactivity is sparse, it is acknowledged that the DEVD sequence can also be recognized and cleaved by other caspases, including caspase-6, caspase-7, caspase-8, and caspase-10. Similarly, while VEID is the preferred sequence for caspase-6, other caspases may also cleave this substrate, albeit with lower efficiency.[5] Therefore, when interpreting results, it is crucial to consider the context of the experimental system and the potential for multiple active caspases.
Signaling Pathways
To understand the functional context of these substrates, it is essential to visualize the signaling pathways in which their target caspases are activated.
References
A Comparative Guide to Measuring Caspase-6 Activity: Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Caspase-6, a key executioner caspase, plays a critical role in the apoptotic cascade and has been implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's.[1][2] Accurate and reliable measurement of its activity is paramount for both basic research and the development of therapeutic interventions. This guide provides a comprehensive comparison of alternative methods for measuring caspase-6 activity, complete with experimental protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.
Method Comparison
The choice of a caspase-6 activity assay depends on several factors, including the biological context (cell-free vs. cell-based), required specificity, sensitivity, and throughput. While peptide-based assays are common, their specificity can be a significant limitation. Assays based on the cleavage of the natural substrate, Lamin A/C, offer a more specific alternative.
Quantitative Data Summary
The following table summarizes key performance metrics for different caspase-6 activity assay methodologies.
| Assay Type | Principle | Common Substrate/Probe | Detection Method | Advantages | Disadvantages |
| Colorimetric | Cleavage of a chromogenic peptide substrate. | Ac-VEID-pNA | Spectrophotometry (Absorbance at 405 nm)[3][4] | Simple, convenient, and cost-effective.[3][4] | Lower sensitivity compared to fluorometric assays; potential for cross-reactivity with other caspases.[5] |
| Fluorometric | Cleavage of a fluorogenic peptide substrate. | Ac-VEID-AMC | Fluorometry (Ex/Em ~360/440 nm)[6] | Higher sensitivity than colorimetric assays.[7] | Potential for cross-reactivity with other caspases (e.g., caspase-3 and -7).[5] |
| Luminogenic | Cleavage of a luminogenic substrate, leading to light emission. | Pro-luminescent caspase-6 substrate | Luminometry | High sensitivity and broad dynamic range. | Can be more expensive than colorimetric or fluorometric assays. |
| Lamin A/C Cleavage ELISA | Detection of the neo-epitope of cleaved Lamin A/C using a specific antibody.[1] | Endogenous Lamin A/C | Chemiluminescence or Electrochemiluminescence[1][8] | High specificity for caspase-6; suitable for high-throughput screening.[1][8] | Can be more complex and time-consuming than peptide-based assays. |
| Lamin A/C Cleavage Western Blot | Detection of cleaved Lamin A/C fragments by immunoblotting. | Endogenous Lamin A/C | Chemiluminescence or Fluorescence | High specificity; provides information on protein size. | Low throughput; semi-quantitative. |
| Activity-Based Probes | Irreversible binding of a fluorescently labeled inhibitor to active caspase-6.[9] | FAM-VEID-FMK | Flow Cytometry, Fluorescence Microscopy[10] | Allows for in situ detection of active caspase-6 in single cells.[9][10] | Can exhibit some cross-reactivity with other caspases.[9] |
| Biosensors | Genetically encoded reporters with a caspase-6 cleavage site. | FRET-based or luciferase-based sensors | Fluorescence or Luminescence | Enables real-time monitoring of caspase-6 activity in living cells. | Requires genetic modification of cells. |
| Mass Spectrometry | Label-free detection of cleaved peptide or protein substrates.[7] | Peptide or natural substrates | Mass Spectrometry | High sensitivity and specificity; can identify novel substrates.[7][11] | Requires specialized equipment and expertise; lower throughput. |
Substrate Specificity: Peptide vs. Natural Substrate
A critical consideration is the specificity of the substrate. While the tetrapeptide VEID is the preferred cleavage sequence for caspase-6, other executioner caspases, such as caspase-3 and -7, can also cleave this sequence, potentially leading to an overestimation of caspase-6 activity.[5] In contrast, Lamin A is a natural substrate that is cleaved with high specificity by caspase-6.[1][2]
Kinetic data highlights the superior efficiency and specificity of Lamin A as a substrate for caspase-6 compared to the synthetic VEID peptide.[5][8]
| Substrate | Caspase | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365[5] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-6 activation pathway and a general workflow for a typical caspase-6 activity assay.
Simplified caspase-6 activation pathway in apoptosis.
General experimental workflow for a caspase-6 activity assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorometric Caspase-6 Activity Assay in Cell Lysates
This protocol outlines a general procedure for measuring caspase-6 activity using the fluorogenic substrate Ac-VEID-AMC.[6]
A. Reagent Preparation
-
Lysis Buffer: 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT. Keep on ice.
-
Assay Buffer (1X): 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% Glycerol, 1 mM EDTA, 10 mM DTT (add fresh).
-
Substrate Stock Solution (10 mM): Ac-VEID-AMC in DMSO.
-
Substrate Working Solution (100 µM): Dilute the stock solution in 1X Assay Buffer.
-
AMC Standard (1 mM): 7-Amino-4-methylcoumarin in DMSO.
B. Sample Preparation (Cell Lysates)
-
Induce apoptosis in cells using the desired method. Include a non-induced control.
-
Harvest cells (for adherent cells, scrape and collect) and pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).[6]
-
Incubate on ice for 10-15 minutes.[6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
C. Assay Procedure (96-well plate format)
-
Prepare an AMC standard curve by diluting the AMC standard in 1X Assay Buffer.
-
In a black 96-well plate, add 10-50 µg of cell lysate protein per well.[6]
-
Include a blank well with Lysis Buffer only.
-
Adjust the volume in all wells to 50 µL with 1X Assay Buffer.[6]
-
Initiate the reaction by adding 50 µL of the 100 µM Ac-VEID-AMC substrate working solution to all wells (final concentration 50 µM).[6]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) kinetically, for example, every 5 minutes for 30-60 minutes.[6]
D. Data Analysis
-
Calculate the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the blank from the rate of the samples.
-
Convert the rate to pmol of AMC released per minute using the slope from the AMC standard curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Colorimetric Caspase-6 Activity Assay in Cell Lysates
This protocol describes a general method using the chromogenic substrate Ac-VEID-pNA.[4]
A. Reagent Preparation
-
Lysis Buffer: As described for the fluorometric assay.
-
Assay Buffer (2X): Prepare a 2X stock of the assay buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% Glycerol, 2 mM EDTA). Add DTT to a final concentration of 20 mM just before use.
-
Substrate Stock Solution (4 mM): Ac-VEID-pNA in DMSO.
B. Sample Preparation (Cell Lysates)
-
Follow the same procedure as for the fluorometric assay.
C. Assay Procedure (96-well plate format)
-
In a clear 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of total protein).
-
Add 50 µL of 2X Assay Buffer (with DTT) to each well.
-
Add 5 µL of the 4 mM Ac-VEID-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[12]
-
Read the absorbance at 405 nm using a microplate reader.[4]
D. Data Analysis
-
The fold-increase in caspase-6 activity can be determined by comparing the absorbance of the induced sample to the non-induced control after subtracting the blank reading.
Lamin A/C Cleavage ELISA
This protocol is based on a whole-cell chemiluminescent ELISA to detect the cleaved Lamin A/C product.[1]
A. Reagent Preparation
-
Fixation and Lysis Buffer: Specific to the commercial kit used.
-
Wash Buffer: Typically PBS with a non-ionic detergent (e.g., Tween-20).
-
Primary Antibody: An antibody that specifically recognizes the neo-epitope of caspase-6-cleaved Lamin A/C.
-
Secondary Antibody: An HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate: For HRP.
B. Cell Culture and Treatment
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Induce apoptosis with the desired treatment (e.g., staurosporine).
C. Assay Procedure
-
Fix the cells and permeabilize them according to the kit manufacturer's instructions.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against cleaved Lamin A/C.
-
Wash the wells to remove unbound primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the wells to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
D. Data Analysis
-
The signal intensity is proportional to the amount of cleaved Lamin A/C, and thus to the caspase-6 activity. The results can be expressed as fold-change over the untreated control.
Conclusion
The selection of an appropriate method for measuring caspase-6 activity is crucial for obtaining reliable and meaningful data. While peptide-based assays are widely used due to their simplicity, their lack of specificity is a major drawback. For studies requiring high specificity, assays based on the cleavage of the natural substrate Lamin A/C are strongly recommended.[5] For single-cell analysis and in situ detection, activity-based probes offer a powerful alternative. By carefully considering the experimental needs and the advantages and limitations of each method, researchers can confidently choose the most suitable assay to advance their understanding of the role of caspase-6 in health and disease.
References
- 1. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C | PLOS One [journals.plos.org]
- 2. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized activity-based probe for the study of caspase-6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Validating Caspase-6 Activity: A Comparative Guide to Z-VEID-AFC and Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-6 activity is crucial for advancing our understanding of apoptosis and neurodegenerative diseases. This guide provides an objective comparison between the fluorogenic substrate assay using Z-VEID-AFC and the validation of its results through Western blot analysis of the endogenous substrate, Lamin A.
The executioner caspase-6 plays a pivotal role in the apoptotic cascade. While fluorogenic assays utilizing tetrapeptide substrates like this compound (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin) offer a convenient method for quantifying caspase-6 activity, concerns about their specificity necessitate orthogonal validation. This guide presents experimental data and detailed protocols to compare these two methods, ensuring the reliability of your research findings.
Data Presentation: A Quantitative Comparison
While the this compound assay provides a sensitive readout of enzymatic activity, its specificity can be compromised due to potential cleavage by other executioner caspases, such as caspase-3 and -7.[1][2] Western blot analysis of a specific endogenous substrate, Lamin A, is therefore considered a gold-standard for validating caspase-6 activity.[2][3] Lamin A is preferentially cleaved by caspase-6, and its cleavage provides a more definitive measure of caspase-6 activation within a cellular context.[3]
The following table summarizes the kinetic parameters of caspase-6 for both the synthetic this compound substrate and the natural Lamin A protein, highlighting the superior affinity and efficiency of Lamin A as a substrate.[3] A representative comparison of expected results from both assays is also presented, illustrating the correlation between the two methods.
| Parameter | This compound | Lamin A |
| Km (µM) | 27.8 ± 3.4 | 0.023 ± 0.009 |
| kcat (s⁻¹) | 4.7 ± 0.2 | 0.29 ± 0.02 |
| kcat/Km (M⁻¹s⁻¹) | 168,000 | 12,600,000 |
| Representative Result (Control) | Low Fluorescence | No Cleaved Lamin A Band |
| Representative Result (Apoptotic) | High Fluorescence | Presence of Cleaved Lamin A Band |
Experimental Protocols
I. Caspase-6 Activity Assay using this compound
This protocol outlines the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate this compound.
A. Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein Assay Reagent (e.g., BCA kit)
-
Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
Black 96-well microplate
-
Fluorometer
B. Procedure:
-
Cell Treatment: Culture cells and induce apoptosis using an appropriate stimulus. Include an untreated control group.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume to 90 µL with Assay Buffer.
-
Substrate Addition: Add 10 µL of 500 µM this compound (final concentration 50 µM) to each well.
-
Measurement: Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4] Take readings every 5 minutes for 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of fluorescence increase (RFU/min). The fold-increase in caspase-6 activity is determined by comparing the rates of treated and untreated samples.
II. Western Blot for Cleaved Lamin A
This protocol describes the detection of the 28 kDa cleaved fragment of Lamin A as a confirmation of caspase-6 activity.
A. Materials:
-
Cell lysates from the caspase-6 activity assay
-
SDS-PAGE gels (12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-cleaved Lamin A (Asp230)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
B. Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The presence of a band at approximately 28 kDa indicates the cleavage of Lamin A by caspase-6.
Mandatory Visualizations
Caption: Caspase-6 signaling pathway in apoptosis.
Caption: Experimental workflow for validation.
Alternatives to this compound
Several alternatives to this compound exist for studying caspase-6.
-
Other Peptide Substrates: Colorimetric substrates like Ac-VEID-pNA offer an alternative detection method.[5]
-
Caspase-6 Inhibitors: To confirm that the measured activity is specific to caspase-6, inhibitors can be used. Z-VEID-FMK is an irreversible inhibitor, while Ac-VEID-CHO is a reversible aldehyde inhibitor.[6][7] Comparing results in the presence and absence of these inhibitors can help validate the specificity of the this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Lamin A Cleavage Assay as a Definitive Control for Z-VEID-AFC in Caspase-6 Activity Studies
For researchers, scientists, and drug development professionals investigating apoptosis and neurodegenerative diseases, accurate measurement of caspase-6 activity is paramount. The fluorogenic substrate Z-VEID-AFC is a widely used tool for this purpose. However, its specificity can be a concern. This guide provides a detailed comparison of the Lamin A cleavage assay as a robust and specific control to validate findings from this compound assays, supported by experimental data and detailed protocols.
The activation of caspase-6 is a critical event in the apoptotic cascade and has been implicated in the pathogenesis of neurodegenerative disorders like Huntington's and Alzheimer's disease.[1] Consequently, the reliable detection of its activity is crucial. While the this compound assay offers a convenient method for measuring caspase-6 activity, its tetrapeptide recognition sequence (VEID) can also be cleaved by other executioner caspases, such as caspase-3 and -7, particularly at high substrate concentrations.[1][2] This potential for cross-reactivity necessitates a more specific, cell-based control. The cleavage of Lamin A, a nuclear envelope protein, at its specific VEID site is almost exclusively mediated by caspase-6, making it an excellent endogenous marker for caspase-6 activity.[1][2][3]
Signaling Pathway and Experimental Assays
The activation of caspase-6 is a key step in the execution phase of apoptosis. Initiator caspases, such as caspase-8 and caspase-9, activate executioner caspases, including caspase-3 and caspase-6. Activated caspase-6 then proceeds to cleave a specific set of cellular substrates, including Lamin A. The cleavage of Lamin A is a critical step in the nuclear disassembly that occurs during apoptosis.[4][5][6]
Caption: Apoptotic signaling leading to caspase-6 activation and the principles of Lamin A cleavage and this compound assays.
The workflow for utilizing the Lamin A cleavage assay as a control for the this compound assay involves parallel experiments where both readouts are measured in response to the same apoptotic stimulus.
Caption: Experimental workflow for using Lamin A cleavage assay as a control for the this compound assay.
Comparative Analysis of Lamin A Cleavage and this compound Assays
| Feature | Lamin A Cleavage Assay (Western Blot/Immunofluorescence) | This compound Assay (Fluorometric) |
| Principle | Detection of the specific cleavage product of endogenous Lamin A by caspase-6.[4][5][6] | Enzymatic cleavage of a synthetic fluorogenic peptide substrate (this compound) by active caspases.[7][8] |
| Specificity | High: Lamin A is a highly specific endogenous substrate for caspase-6.[1][2] | Moderate to Low: The VEID peptide can be cleaved by other caspases (e.g., caspase-3, -7).[1][2] |
| Sensitivity | High: An electrochemiluminescence-based ELISA for cleaved Lamin A is more sensitive than VEID-based assays.[1] | Moderate: Sensitivity can be limited by background fluorescence and enzyme kinetics. |
| Cellular Context | Physiological: Measures the cleavage of an endogenous substrate within the cellular environment. | In vitro: Typically performed on cell lysates, which may not fully reflect intracellular conditions. |
| Throughput | Low to Medium: Western blotting is low-throughput; immunofluorescence can be adapted for higher throughput with imaging systems. | High: Easily adaptable to 96- and 384-well plate formats for high-throughput screening.[9][10][11] |
| Data Output | Semi-quantitative (Western blot) or qualitative/semi-quantitative (Immunofluorescence). | Quantitative (fluorescence intensity). |
| Equipment | Western blotting apparatus, imaging system (for Westerns and IF), fluorescence microscope. | Fluorescence microplate reader.[10] |
| Cost | Generally higher due to antibody costs and more complex procedures. | Generally lower, especially for high-throughput applications. |
| Confirmation | Provides visual confirmation of apoptosis-associated nuclear morphology changes (IF). | Does not provide morphological information. |
Experimental Protocols
Lamin A Cleavage Assay by Western Blot
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis:
-
After inducing apoptosis, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[12][13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[12]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
This compound Caspase-6 Activity Assay
This protocol is a general guideline for a 96-well plate format and should be optimized for specific experimental conditions.
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol (Step 1).
-
-
Assay Buffer Preparation:
-
Prepare a 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol).
-
-
Assay Procedure:
-
Fluorescence Measurement:
-
Data Analysis:
-
Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-6 activity.
-
Conclusion
References
- 1. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage of lamin A by Mch2 alpha but not CPP32: multiple interleukin 1 beta-converting enzyme-related proteases with distinct substrate recognition properties are active in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleaved Lamin A (Asp230) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Cleaved Lamin A (Small Subunit) Antibody (#2035) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved Lamin A (Small Subunit) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. cephamls.com [cephamls.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
Z-VEID-AFC: A Comparative Guide to its Cross-Reactivity with Caspases
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate Z-VEID-AFC (carbobenzoxy-valyl-glutamyl-isoleucyl-aspartyl-7-amino-4-trifluoromethylcoumarin) is a widely utilized tool for the detection of caspase-6 activity. Caspase-6 is an executioner caspase involved in the apoptotic cascade and has been implicated in the pathogenesis of neurodegenerative conditions such as Huntington's and Alzheimer's disease. While this compound is designed based on the preferred cleavage sequence of caspase-6, its absolute specificity is a critical consideration in experimental design and data interpretation. This guide provides an objective comparison of this compound's performance, detailing its cross-reactivity with other caspases, supported by available experimental data and detailed protocols.
Data Presentation: Substrate Specificity of this compound
| Caspase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Notes on Cross-Reactivity |
| Caspase-6 | Data not available | Data not available | Data not available | Primary target substrate. |
| Caspase-1 | Data not available | Data not available | Data not available | |
| Caspase-2 | Data not available | Data not available | Data not available | |
| Caspase-3 | Data not available | Data not available | Data not available | Significant cross-reactivity observed, especially at higher caspase-3 concentrations.[1] |
| Caspase-4 | Data not available | Data not available | Data not available | |
| Caspase-5 | Data not available | Data not available | Data not available | |
| Caspase-7 | Data not available | Data not available | Data not available | Cross-reactivity has been reported.[2] |
| Caspase-8 | Data not available | Data not available | Data not available | |
| Caspase-9 | Data not available | Data not available | Data not available | |
| Caspase-10 | Data not available | Data not available | Data not available |
Note: The lack of standardized assay conditions across different studies makes direct comparison of kinetic constants challenging.[3] The VEID peptide sequence is preferentially cleaved by caspase-6, but cross-reactivity with caspase-3 and -7 has been demonstrated, which can lead to an overestimation of caspase-6 activity, particularly in cellular contexts where other executioner caspases are highly active.[1][2] For instance, one study demonstrated that at high concentrations, both caspase-3 and caspase-7 can cleave a VEID-AFC substrate.[1]
Experimental Protocols
To accurately assess the specificity of this compound and determine its cross-reactivity with various caspases, a standardized in vitro fluorometric assay is essential.
In Vitro Caspase Activity Assay Using this compound
Objective: To determine the rate of cleavage of the fluorogenic substrate this compound by a panel of purified recombinant caspases.
Materials:
-
Purified, active recombinant human caspases (caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)
-
This compound substrate (stock solution in DMSO)
-
Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Reagent Preparation:
-
Thaw all recombinant caspases on ice.
-
Prepare a 2X working solution of this compound in Caspase Assay Buffer. The final concentration in the assay will typically be in the range of 20-50 µM.
-
Prepare serial dilutions of each active caspase in Caspase Assay Buffer to determine the optimal enzyme concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate caspase dilution. Include a buffer-only control (no enzyme) to measure background fluorescence.
-
To initiate the reaction, add 50 µL of the 2X this compound working solution to each well.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-5 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer-only control) from all readings.
-
Plot the fluorescence intensity (RFU) versus time (minutes) for each caspase.
-
The initial linear portion of the curve represents the reaction velocity. Calculate the slope of this linear portion (V₀ = ΔRFU / Δt).
-
To determine kinetic parameters (kcat and KM), perform the assay with a fixed concentration of a single caspase and varying concentrations of the this compound substrate (e.g., 0-200 µM). Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualization
Caspase Activation Signaling Pathway
The following diagram illustrates the general pathways of apoptosis, highlighting the central role of initiator and executioner caspases, including caspase-6.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases.
References
A Head-to-Head Comparison: Z-VEID-AFC vs. Antibody-Based Caspase-6 Detection
In the intricate landscape of apoptosis research, the accurate detection of caspase activity is paramount. Among the family of executioner caspases, caspase-6 plays a crucial role in the dismantling of cellular components, and its dysregulation is implicated in neurodegenerative diseases.[1][2][3][4] Researchers primarily employ two distinct methodologies to probe the activation of this critical enzyme: fluorogenic substrates like Z-VEID-AFC and antibody-based techniques. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their experimental needs.
At a Glance: Key Differences and Considerations
The choice between this compound and antibody-based methods hinges on the specific experimental question. This compound offers a straightforward and high-throughput method for measuring enzymatic activity, while antibody-based techniques provide crucial information about protein levels, cleavage status, and subcellular localization.
| Feature | This compound (Fluorogenic Substrate) | Antibody-Based Detection (e.g., Western Blot, IF) |
| Principle | Measures the enzymatic activity of caspase-6 through the cleavage of a specific peptide substrate, releasing a fluorescent molecule.[3][5] | Directly detects the caspase-6 protein, either in its full-length (procaspase) or cleaved (active) form, using specific antibodies.[6][7] |
| Primary Output | Quantitative measure of caspase-6 enzymatic activity (fluorescence intensity).[5] | Qualitative or semi-quantitative data on protein levels, cleavage status, and subcellular localization.[7][8] |
| Specificity | The VEID peptide sequence is preferentially cleaved by caspase-6, but cross-reactivity with other caspases, notably caspase-3 and -7, can occur, potentially leading to an overestimation of caspase-6 activity.[9][10] | High specificity for the target protein. Antibodies can distinguish between the pro-form and the cleaved, active form of caspase-6.[6] |
| Throughput | High-throughput compatible (e.g., 96-well plate format).[10] | Lower throughput, especially for Western blotting. Immunofluorescence can be adapted for higher throughput with automated microscopy. |
| Live-Cell Analysis | Can be used in live cells with cell-permeable reagents.[11][12] | Generally performed on fixed and permeabilized cells or cell lysates, precluding live-cell analysis.[8][13] |
| Cost | Generally lower cost per sample for the substrate. | Higher initial cost for antibodies, but they can be used for multiple experiments. |
| Equipment | Requires a fluorometer or fluorescence microplate reader.[5] | Requires equipment for gel electrophoresis and blotting (Western blot) or a fluorescence microscope (Immunofluorescence).[8][13] |
Delving Deeper: A Quantitative Look
A significant consideration when using VEID-based substrates is their potential for off-target cleavage by other activated caspases. One study highlighted that in apoptotic cell extracts, where multiple executioner caspases are active, the cleavage of the VEID peptide may not be exclusively due to caspase-6.[9] In contrast, an antibody-based ELISA targeting the cleaved form of lamin A, a highly specific substrate of caspase-6, demonstrated superior specificity.[9]
| Parameter | This compound Assay | Cleaved Lamin A ELISA (Antibody-based) |
| Signal Specificity in Apoptotic Lysates | Signal can be generated by caspase-3 and -7 in addition to caspase-6.[9] | Highly specific for caspase-6 activity due to the specific cleavage of lamin A.[9] |
| Sensitivity | Can detect low levels of active caspase-6.[9] | Reported to be more sensitive than VEID-based assays for detecting low levels of active caspase-6.[9] |
| Cross-reactivity | Significant cleavage by caspase-3 and -7, especially at higher concentrations of the substrate or enzyme.[9] | Minimal to no signal generated by other executioner caspases like caspase-3 and -7.[9] |
Visualizing the Methods
To better understand the underlying principles and workflows, the following diagrams illustrate the caspase signaling pathway and the experimental procedures for both this compound and antibody-based detection.
References
- 1. scbt.com [scbt.com]
- 2. Caspase 6 - Wikipedia [en.wikipedia.org]
- 3. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. cephamls.com [cephamls.com]
- 6. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Caspase-6 (active) Staining Kit - Green Fluorescence (ab219936) | Abcam [abcam.com]
- 13. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
A Researcher's Guide to Quantitative Caspase-6 Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the intricate roles of caspase-6 in apoptosis and neurodegenerative diseases, the accurate quantification of its activity is paramount. This guide provides a comprehensive comparison of commonly employed caspase-6 assays, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions for your experimental design.
Caspase-6, an executioner caspase, plays a critical role in the apoptotic cascade and has been implicated in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's disease.[1][2] Consequently, robust and specific methods for measuring its activity are essential for both basic research and therapeutic development. This guide delves into the two primary categories of caspase-6 assays: those based on the cleavage of the tetrapeptide substrate VEID (Val-Glu-Ile-Asp) and those utilizing the natural, more specific substrate, Lamin A.
Quantitative Comparison of Caspase-6 Assays
The choice of a caspase-6 assay significantly impacts the reliability of experimental outcomes. While peptide-based assays offer convenience, their specificity can be a concern, particularly in complex biological samples where other caspases are active.[1]
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| VEID-based Peptide Assay | Cleavage of a synthetic peptide substrate (e.g., Ac-VEID-pNA, Ac-VEID-AFC, Ac-VEID-AMC) by active caspase-6.[1][3][4] | Colorimetric (pNA), Fluorometric (AFC, AMC)[3][4][5] | Simple, convenient, commercially available in kit formats.[4][6] | Prone to cross-reactivity with other caspases, notably caspase-3 and -7, which can lead to overestimation of caspase-6 activity.[1][3] |
| Lamin A Cleavage Assay | Detection of the specific cleavage of the endogenous protein substrate Lamin A by caspase-6 at amino acid 230.[3][7] | ELISA, Western Blot[3][7] | Highly specific for caspase-6 activity, providing a more accurate measurement in complex samples like cell lysates.[3][7] | More complex and time-consuming than peptide-based assays. |
Performance Data: Specificity is Key
A critical factor in selecting a caspase-6 assay is its specificity. Studies have shown that VEID-based substrates can be efficiently cleaved by other executioner caspases. For instance, an eight-fold molar excess of caspase-3 over caspase-6 can result in a significantly higher signal from a VEID-based substrate, erroneously attributed to caspase-6.[1][3] In contrast, Lamin A is a highly specific substrate for caspase-6, showing minimal to no cleavage by caspases-3 and -7 at comparable concentrations.[3]
| Parameter | VEID-based Assays | Lamin A-based Assays | Reference |
| Specificity | Lower; significant cross-reactivity with caspase-3 and -7. | High; specific cleavage by caspase-6. | [1][3] |
| Sensitivity | Dependent on the reporter molecule (fluorometric > colorimetric). | High, with detection limits for active caspase-6 in the low nanomolar range. | [3] |
| Application | Suitable for purified enzyme systems or as a preliminary screen. | Recommended for complex samples such as cell and tissue lysates. | [1][3] |
Signaling Pathways and Experimental Workflows
Understanding the biological context of caspase-6 activation and the practical steps of the assays is crucial for proper experimental design and data interpretation.
Caspase-6 Activation in Apoptosis
Caspase-6 is an executioner caspase activated downstream of initiator caspases like caspase-8 and caspase-9.[8][9] The activation cascade plays a central role in the dismantling of the cell during apoptosis.[2][8]
Caption: Apoptotic signaling pathway leading to the activation of caspase-6.
Experimental Workflow: From Sample to Signal
The general workflow for quantifying caspase-6 activity involves sample preparation, the enzymatic reaction, and signal detection. The specific steps vary depending on the chosen assay.
Caption: Generalized experimental workflow for a caspase-6 activity assay.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Fluorometric Caspase-6 Assay using Ac-VEID-AMC
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lysate or purified active caspase-6
-
Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[3]
-
Ac-VEID-AMC substrate (stock solution in DMSO)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all components to room temperature. Prepare the caspase assay buffer and add DTT fresh before use.
-
Sample Preparation: If using cell lysates, induce apoptosis in your cells of interest and prepare cytosolic extracts. Determine the protein concentration of each lysate.
-
Reaction Setup: In each well of the black 96-well plate, add 50-100 µg of protein lysate. Bring the total volume in each well to 50 µL with caspase assay buffer. Include a blank control with assay buffer only.
-
Substrate Addition: Add Ac-VEID-AMC to each well to a final concentration of 50-100 µM.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically with excitation at ~360-400 nm and emission at ~440-505 nm.[3][5] Record readings every 5 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve. The activity can be quantified using a standard curve of free AMC.
Protocol 2: Lamin A Cleavage-based ELISA for Caspase-6 Activity
This protocol provides a more specific measurement of caspase-6 activity.
Materials:
-
Cell lysate
-
Purified Lamin A protein (optional, for spiking)
-
Caspase cleavage buffer[3]
-
ELISA plate (e.g., Mesoscale Discovery)
-
Primary antibody against cleaved Lamin A
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
ELISA substrate and stop solution
-
Plate reader
Procedure:
-
Caspase Reaction: Incubate 100 ng of pure Lamin A protein with the cell lysate (or varying concentrations of purified active caspases as a positive control) in caspase cleavage buffer for 30 minutes at 37°C.[3] For cell lysates that may lack endogenous Lamin A, purified Lamin A can be spiked into the reaction.[3]
-
ELISA Plate Coating: Spot 5 µL of each reaction mixture (containing 25 ng of Lamin A) onto the ELISA plate and incubate for 1 hour at room temperature.[3]
-
Blocking: Add 150 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Wash the plate and add the primary antibody specific for cleaved Lamin A. Incubate according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate as recommended.
-
Detection: Wash the plate and add the appropriate substrate. Allow the color to develop and then stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of cleaved Lamin A, and thus to the caspase-6 activity.
Conclusion
The quantitative comparison of caspase-6 assays reveals a clear trade-off between convenience and specificity. While VEID-based assays are simple and widely available, their use in complex biological samples is fraught with the potential for inaccurate results due to cross-reactivity with other caspases. For robust and unambiguous quantification of caspase-6 activity, especially in the context of apoptosis where multiple executioner caspases are active, the use of a more specific assay, such as one monitoring the cleavage of the natural substrate Lamin A, is strongly recommended.[1] The inclusion of appropriate controls, such as specific caspase-6 inhibitors and lysates from caspase-6 knockout cells, will further enhance the reliability and reproducibility of findings in the study of caspase-6 biology and its role in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase 6 - Wikipedia [en.wikipedia.org]
- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. novusbio.com [novusbio.com]
- 7. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Caspase-6 Detection: Unmasking the Limitations of Z-VEID-AFC
An objective comparison of methodologies for the accurate assessment of caspase-6 activity in complex biological samples.
For researchers in neurodegenerative disease, oncology, and apoptosis, the accurate detection of specific caspase activity is paramount. Caspase-6, an executioner caspase, has garnered significant interest due to its unique roles in apoptosis and its implication in the pathogenesis of Huntington's and Alzheimer's diseases.[1] The fluorogenic substrate Z-VEID-AFC (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin) is a widely used tool for measuring caspase-6 activity. Its design is based on the preferred cleavage sequence of caspase-6.[2][3] However, its utility in complex cellular environments is hampered by significant limitations, primarily a lack of absolute specificity.[4]
This guide provides a critical comparison of this compound with a more specific alternative, the Lamin A cleavage assay. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the appropriate method for generating robust and reproducible results.
The Specificity Problem: this compound's Cross-Reactivity
A More Specific Alternative: The Lamin A Cleavage Assay
To overcome the specificity limitations of peptide-based substrates, assays utilizing natural, full-length protein substrates have been developed. Lamin A, a nuclear envelope protein, has been identified as a highly specific endogenous substrate for caspase-6.[7][8] Caspase-6 is the principal caspase responsible for cleaving Lamin A at the VEID²³⁰ sequence.[4] This cleavage event serves as a more reliable indicator of true caspase-6 activity within a complex mixture of proteases, such as a cell lysate.[4][5] The detection of the resulting Lamin A cleavage fragment can be quantified through methods like Western blotting or specialized ELISAs.[4][8]
Quantitative Performance Comparison
The superior specificity of Lamin A as a caspase-6 substrate is reflected in its kinetic parameters. A lower Michaelis constant (Km) and a higher catalytic efficiency (kcat/Km) indicate a more efficient and specific substrate. The table below summarizes the kinetic data for Z-VEID-based substrates and Lamin A with various caspases.
| Substrate | Caspase | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | [4] |
| Ac-VEID-AFC | Caspase-6 | 468 | - | - | [4] |
| Ac-DEVD-AMC | Caspase-3 | 10.3 | 0.58 | 56,311 | [4] |
| Ac-DEVD-AMC | Caspase-7 | 13.9 | 0.45 | 32,374 | [4] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000 | [4] |
| Note: Kinetic parameters can vary based on assay conditions. Data from different sources are presented for comparative purposes. |
The data clearly shows that Lamin A is a significantly more efficient and specific substrate for caspase-6 than the synthetic VEID peptide. Furthermore, studies using various peptide-based caspase inhibitors have shown a discrepancy between their potency in enzymatic assays versus cell-based Lamin A cleavage assays, highlighting the permeability and off-target issues of small peptide reagents in a cellular context.[8]
Visualizing the Pathways and Protocols
To better understand the biological context and experimental procedures, the following diagrams illustrate the caspase-6 signaling pathway and a comparative workflow for its detection.
References
- 1. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. scbt.com [scbt.com]
- 3. cephamls.com [cephamls.com]
- 4. benchchem.com [benchchem.com]
- 5. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 8. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-VEID-AFC: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists working with the caspase-6 substrate Z-VEID-AFC, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not consistently available, a robust safety and disposal plan can be formulated by examining its chemical properties and the established guidelines for similar laboratory reagents. This compound, a peptidyl fluoromethyl ketone, acts as a fluorescent substrate for caspase-6 and is commonly used in apoptosis research.[1][2][3] Its handling and disposal should, therefore, consider the potential hazards associated with this class of compounds and the solvents in which it is typically dissolved, such as Dimethyl Sulfoxide (DMSO).
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information and handling recommendations.
Personal Protective Equipment (PPE): At all times when handling this compound, whether in solid or solution form, standard laboratory PPE is required. This includes a lab coat, safety goggles, and chemical-resistant gloves.[4]
Ventilation: To minimize the risk of inhalation, all handling of this compound, particularly when in a volatile solvent or as a powder, should be conducted within a chemical fume hood.[4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and must comply with local and institutional regulations. The following are general guidelines; however, always defer to your institution's specific Environmental Health & Safety (EHS) protocols.
For Solid (Unused) this compound:
-
Waste Identification: Unused, solid this compound should be classified as hazardous chemical waste. Do not dispose of the solid material in the general laboratory trash.[5]
-
Packaging: Place the original vial or a securely sealed container with the solid this compound into a larger, clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name "this compound."[4][6]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA), segregated from incompatible materials, until it is collected by the institution's EHS department or a licensed chemical waste disposal contractor.[6]
For this compound Solutions (e.g., in DMSO):
-
Waste Identification: Solutions containing this compound are considered hazardous chemical waste. This includes stock solutions, experimental working solutions, and any resulting waste from assays (e.g., from 96-well plates).[5]
-
Packaging: Collect all liquid waste containing this compound into a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable for DMSO solutions. Never mix this waste stream with other types of waste unless explicitly permitted by your institution's EHS guidelines.[6]
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components by their full names (e.g., "this compound," "Dimethyl Sulfoxide") and their approximate concentrations.[4][6]
-
Storage: Store the liquid hazardous waste container in a designated SAA, ensuring it is securely closed except when adding waste. Store in secondary containment to mitigate spills.[4]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.[6]
For Contaminated Labware:
-
Identification: All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered solid hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled solid hazardous waste container.[5]
-
Disposal: This waste should be disposed of through the institution's chemical waste program.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound relevant to its safe handling and disposal is provided below.
| Property | Value | Reference |
| Molecular Formula | C32H40F3N5O11 | [2] |
| Molecular Weight | 727.68 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO; Insoluble in Ethanol (B145695) and Water | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocol: General Handling and Disposal Workflow
The following protocol outlines a generalized workflow for experiments involving this compound, from preparation to the final disposal of waste.
-
Reagent Preparation:
-
Don appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
Perform all manipulations of solid this compound and its stock solutions within a chemical fume hood.
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent, typically DMSO, to the desired concentration.[2]
-
-
Experimental Use:
-
When diluting the stock solution for experimental use, continue to work in a well-ventilated area.
-
Handle all solutions containing this compound with care to avoid spills and personal exposure.
-
-
Waste Segregation and Collection:
-
Throughout the experiment, segregate waste into three categories:
-
Solid Waste: Unused solid this compound.
-
Liquid Waste: Unused solutions and all experimental liquid waste containing this compound.
-
Contaminated Labware: Pipette tips, tubes, gloves, etc.
-
-
Use separate, clearly labeled hazardous waste containers for each category.
-
-
Decontamination:
-
Wipe down any surfaces that may have come into contact with this compound with an appropriate cleaning agent. Dispose of the cleaning materials as contaminated solid waste.
-
Rinse non-disposable contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol), collecting the initial rinsate as hazardous liquid waste.[5] Subsequent rinses with water may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.[5]
-
-
Waste Storage and Disposal:
-
Ensure all hazardous waste containers are securely sealed and stored in a designated satellite accumulation area.
-
Arrange for the pickup of all hazardous waste by your institution's EHS department for final disposal.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-VEID-AFC
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Z-VEID-AFC, a fluorogenic substrate for caspase-6. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Immediate Safety and Handling Protocols
This compound, while a valuable tool in apoptosis research, requires careful handling to avoid potential exposure. The following table summarizes the key safety information. All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.
| Parameter | Information | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling. Ensure good ventilation/exhaustion at the workplace. | [1][2][3] |
| Storage | Store at -20°C. Keep receptacle tightly sealed. | [2] |
| Solubility | Soluble in DMSO. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation of the compound.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, a fume hood should be utilized. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter sewers or water systems. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent. Dispose of single-use plastics as chemical waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed container for chemical waste disposal. |
Experimental Protocol: Caspase-6 Activity Assay
This section provides a detailed methodology for a typical caspase-6 activity assay using a fluorogenic substrate like this compound. This protocol is for informational purposes and should be adapted to specific experimental needs.
Materials:
-
Cell lysate containing active caspase-6
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the assay buffer and the this compound substrate solution at the desired concentration in the assay buffer.
-
Sample Preparation: Prepare cell lysates according to your established laboratory protocol. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black microplate, add a specific amount of protein from each cell lysate to individual wells.
-
Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at regular intervals using a fluorometric plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[2]
-
Data Analysis: Calculate the rate of AFC release, which is proportional to the caspase-6 activity in the sample.
Visualizing the Handling Workflow and Signaling Pathway
To further clarify the procedural steps and the biological context of this compound, the following diagrams have been generated.
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: The role of this compound in the caspase-6 mediated apoptotic pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
